Geraniin

Catalog No.
S593958
CAS No.
M.F
C41H28O27
M. Wt
952.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniin

Product Name

Geraniin

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

Geraniin

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Chemical Identity and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Geraniin is a high molecular weight (952.10 g/mol) hydrolysable tannin characterized by a unique dehydrohexahydroxydiphenoyl (DHHDP) group [1] [2]. It is classified as a "Type A" tannin, meaning it has a constant, well-defined chemical structure, which allows for precise structure-activity relationship studies [3].

  • Primary Natural Sources: this compound is abundant in plants from the Geraniaceae and Euphorbiaceae families [4] [2]. Key sources include Geranium thunbergii, various Phyllanthus species (e.g., P. amarus, P. urinaria), and the rind of Nephelium lappaceum (rambutan) [4] [5] [2].
  • Traditional Context: Many of these plants are used in traditional medicine systems across Asia, South America, and Africa for treating conditions like dysentery, inflammation, and wound infections [5] [2].

Documented Biological Activities and Mechanisms

This compound exhibits a broad spectrum of bioactivities through multiple molecular pathways. The table below summarizes its key mechanisms and research contexts.

Biological Activity Postulated Primary Mechanism(s) Research Context
Antioxidant & Cytoprotective Upregulates HO-1 via Nrf-2 activation & BACH-1 suppression; Scavenges free radicals [1] [6] [2]. In vitro (HepG2 cells); In vivo (animal models) [1] [6].
Anti-Inflammatory Suppresses Akt phosphorylation, impairing NF-κB translocation; Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) [4]. In vitro (RAW264.7 macrophages); In vivo (acute lung injury model) [4].
Anti-Cancer Induces mitotic aberration & apoptosis; Inhibits HSP90 activity & STAT-3 signaling [4]. In vitro (multiple human tumor cell lines); In vivo (mouse xenograft models) [4].
Antiviral Binds to viral envelope proteins (e.g., Dengue virus Domain III), inhibiting attachment & entry [4]. In vitro plaque reduction assays [4].
Anti-Hyperglycemic α-Glucosidase inhibition; Prevents formation of advanced glycation end-products (AGEs) [7]. In vitro enzyme assays; In vivo (OVX-induced bone loss in rats) [7].

The following diagram illustrates the Nrf-2 mediated antioxidant pathway, a key mechanism for this compound's cytoprotective effect, based on studies in HepG2 cells [1] [6]:

G This compound This compound UpstreamKinases Upstream Kinase Activation (ERK1/2 Phosphorylation, GSK-3β Inactivation) This compound->UpstreamKinases Induces miRNA microRNA Regulation (↑miR-98, ↓miR-217/377) This compound->miRNA Modulates Nrf2Transloc Nrf-2 Stabilization & Nuclear Translocation UpstreamKinases->Nrf2Transloc Promotes HO1 HO-1 Gene Expression Nrf2Transloc->HO1 Binds ARE & Activates Bach1 Suppression of BACH-1 Repressor miRNA->Bach1 Inactivates Bach1->HO1 Releases Repression Cytoprotection Cytoprotection (Reduced Oxidative Stress & Apoptosis) HO1->Cytoprotection Confers

Pharmacokinetics and Bioavailability

A significant challenge for this compound's development as a therapeutic agent is its poor pharmacokinetic profile [7] [8].

  • Low Permeability: Studies using human colon adenocarcinoma (Caco-2) cell models show this compound has no apparent permeability, indicating poor intestinal absorption [8].
  • Rapid Metabolism: this compound is unstable in physiological conditions and readily hydrolyzes into metabolites like corilagin, ellagic acid, and gallic acid [2] [8]. Gallic acid demonstrated higher permeability than this compound itself [8].
  • Pharmacokinetic Parameters: After intravenous administration in rats, this compound showed a plasma clearance (CL) of 0.03 ± 0.02 L/h/kg and an elimination half-life (t~1/2~) of 7.20 ± 2.20 hours [7].

Key Experimental Models and Protocols

Here are detailed methodologies for key experiments used in this compound research.

Analysis of this compound in Rat Plasma using UPLC [7]

This protocol is designed for pharmacokinetic studies.

  • Instrumentation: Waters Acquity UPLC system with an HSS T3 column and UV detector.
  • Chromatographic Conditions:
    • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid (TFA) and acetonitrile (83:17, v/v).
    • Flow Rate: 0.3 mL/min.
    • Detection Wavelength: 280 nm.
    • Column Temperature: 30°C.
  • Sample Preparation:
    • Spike 100 µL of rat plasma with this compound and internal standard (epicatechin).
    • Add 10 µL of 10% ascorbic acid (pH 5.0) to prevent oxidation.
    • Perform liquid-liquid extraction twice with 400 µL of ethyl acetate.
    • Combine organic layers, evaporate under nitrogen at 50°C.
    • Reconstitute the residue in 100 µL of 50% methanol/water with 0.01% ascorbic acid.
  • Validation Parameters: The method was validated for linearity (0.2-200 µg/mL), accuracy (84.4-87.1%), and precision (RSD < 9.8%).
Cytoprotective Assay in HepG2 Cells [1] [6]

This cell-based assay evaluates this compound's protection against oxidative stress.

  • Cell Line and Culture: Human hepatocellular carcinoma HepG2 cells, maintained in standard conditions.
  • Compound Treatment:
    • Pre-treatment: Incubate cells with non-cytotoxic concentrations of this compound (1-25 µM) for 2 hours.
    • Oxidative Stress Induction: Expose pre-treated cells to 2 mM tert-butyl hydroperoxide (TBH) for 3 hours.
  • Assessment of Cytoprotection:
    • Cell Viability: Measure using MTT or similar assays.
    • Apoptosis: Analyze by flow cytometry for cell cycle/sub-G1 population.
    • Reactive Oxygen Species (ROS): Quantify using fluorescent probe DCFH-DA.
    • Mechanistic Studies: To confirm HO-1 involvement, use the specific inhibitor tin protoporphyrin (SnPP).

Current Research Challenges and Future Directions

Despite its promising bioactivities, several challenges remain for translating this compound into a clinical agent [5] [2] [8]:

  • Overcoming Poor Bioavailability: Future work requires innovative formulation strategies, such as developing prodrugs, semi-synthetic analogs, or advanced delivery systems (e.g., nanoparticles, lipid carriers) to enhance absorption and stability.
  • Understanding Metabolite Contributions: The biological roles of this compound's gut and systemic metabolites (urolithins) require further elucidation, pointing towards microbiota-targeted approaches.
  • Expanding Clinical Evidence: The current research is predominantly preclinical. Robust in vivo studies and clinical trials are necessary to confirm efficacy and safety in humans.

References

geraniin hydrolysis products corilagin ellagic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Conversion Data

The hydrolysis of geraniin is well-documented in analytical studies. The table below summarizes key quantitative findings on its conversion.

Context/Experimental Condition Key Quantitative Findings Citation
Long-term decoction of Geranium thunbergii This compound was completely hydrolyzed. Corilagin became the major component in the extract. [1] [1]
In physiological conditions (based on scientific review) This compound is known to hydrolyze to form corilagin, ellagic acid, and gallic acid. [2] [2]
General chemical property of this compound (based on scientific review) Hydrolytic cleavage of this compound yields the ellagitannin corilagin. [3] [3]

Bioactivity of Metabolites

The metabolites derived from this compound hydrolysis are not inactive byproducts; they are responsible for a significant portion of its observed therapeutic effects.

  • Corilagin: Exhibits a wide range of pharmacological activities.
    • Anti-cancer: Enhances the anti-tumor activity of 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating glucose-regulated protein 78 (GRP78) and inducing reactive oxygen species (ROS) production. [4] It also inhibits the growth of numerous other cancer cell lines by inducing cell cycle arrest and apoptosis. [5]
    • Anti-inflammatory: Shows hepatoprotective effects and can regulate the NF-κB signaling pathway to reduce inflammation. [6] [7]
  • Ellagic Acid (EA): A well-studied polyphenol with potent bioactivity.
    • Cardiovascular Health: Mitigates atherosclerosis by binding to the Epidermal Growth Factor Receptor (EGFR), activating the MAPK/ERK pathway, and upregulating the Low-Density Lipoprotein Receptor (LDLR) in liver cells, which helps clear cholesterol. [8]
    • Antioxidant: Alleviates arsenic-induced oxidative stress in liver cells by activating the MAPK/Keap1-Nrf2 signaling pathway, boosting endogenous antioxidant defenses. [9]
    • Liver Protection: Shows hepatoprotective effects against conditions like metabolic-dysfunction-associated steatotic liver disease (MASLD) through its antioxidant, anti-inflammatory, and anti-fibrotic mechanisms. [7]
  • Gallic Acid: A simple phenolic acid recognized for its antioxidant and antimicrobial activities. [3] [2]

Experimental Evidence & Protocols

The biological activities of these metabolites are supported by robust in vitro and in vivo experimental data.

  • This compound's Anti-Dengue Activity:
    • In vitro protocol: Vero cells were infected with Dengue virus type-2 (DENV-2) and treated with this compound. Viral RNA synthesis was quantified using quantitative RT-PCR (qRT-PCR), which confirmed a decrease in viral replication. [2]
    • In vivo protocol: DENV-2 infected BALB/c mice were administered this compound at different times (24h pre-infection, 24h post-infection, 72h post-infection). Efficacy was evaluated by measuring serum viral RNA load, spleen-to-body weight ratio, and assessing liver damage. This compound reduced viral load and prevented severe liver damage. [2]
  • Corilagin's Synergistic Anti-Cancer Effect:
    • In vitro protocol: HCT-8 colorectal cancer cells were treated with Corilagin and 5-FU, both alone and in combination. The combination index (CI) was calculated using the Chou-Talalay method via CompuSyn software. Effects were assessed through MTT cell proliferation assays, apoptosis assays, cell cycle analysis, and Western blotting to analyze protein expression (e.g., GRP78). [4]
  • Ellagic Acid's Mechanism in Atherosclerosis:
    • In vitro protocol: HepG2 human liver cancer cells were treated with ellagic acid or its nanoparticles (EA-NPs). LDLR upregulation was confirmed via Western blotting for protein expression and phosphorylation of EGFR and ERK. The specific role of EGFR was validated using the blocking antibody cetuximab. [8]
    • In vivo protocol: ApoE-/- mice, a model for atherosclerosis, were treated with EA-NPs. The anti-atherosclerotic effects were evaluated by measuring aortic plaque formation and hepatic lipid accumulation. [8]

Research Workflow & Key Pathways

The experimental workflow for studying these compounds and their key molecular pathways can be visualized as follows.

G Start Plant Extraction (Geranium thunbergii, etc.) A Hydrolysis & Metabolite Formation Start->A B In Vitro Assays A->B C In Vivo Studies B->C B1 Cell Viability (MTT) qRT-PCR Western Blot B->B1 D Mechanism of Action Analysis C->D C1 Animal Models (ApoE-/-, BALB/c) Plaque Measurement Serum Analysis C->C1 End Therapeutic Potential Assessment D->End D1 Pathway Analysis (EGFR/MAPK, Nrf2, GRP78) D->D1

General research workflow for this compound and metabolites.

The molecular mechanisms of these compounds involve several key signaling pathways, summarized in the table below.

Metabolite Key Signaling Pathways Modulated Biological Outcome
Ellagic Acid EGFR → MAPK/ERK → LDLR expression [8] Cholesterol clearance, Anti-atherosclerosis
MAPK/Keap1 → Nrf2/ARE activation [9] Antioxidant response
NF-κB inhibition; TGF-β/Smad inhibition [7] Anti-inflammatory, Anti-fibrotic
Corilagin GRP78 downregulation; ROS production [4] Enhanced chemotherapy sensitivity, Anti-cancer
Akt/ERK inhibition; Bax/Bcl-2 ratio alteration [5] Apoptosis induction
This compound Specific antiviral mechanisms under investigation [2] Inhibition of viral replication (e.g., Dengue)

References

geraniin solubility and stability properties

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability of Geraniin

The table below summarizes the key quantitative data available for this compound.

Property Value / Condition Notes / Source
Molecular Weight 952.64 g/mol [1] [2]
Solubility in DMSO 100 mg/mL (104.97 mM) Requires ultrasonic treatment; hygroscopic DMSO can reduce solubility [1] [2].
Aqueous Solubility ≥5 mg/mL in 1% CMC-Na Forms a homogeneous suspension for in vivo studies [1].
Stability in Plasma -20°C for 15 days Rat plasma [3].
4°C for 24 hours Rat plasma [3].
Room temperature for 12 hours Rat plasma [3].
Stability in Solution Sensitive to oxidation Unstable in alkaline or neutral conditions due to phenolic hydroxyl groups; stock solutions in methanol are stable at 4°C for 12 hours when acidified (e.g., with acetic acid to pH 5.0) [3].

Experimental Protocol for Analysis in Plasma

Here is a detailed methodology for extracting and determining this compound concentration in rat plasma using UPLC, as described in the research [3].

  • Chromatographic Conditions:

    • Instrument: Waters Acquity UPLC system with a UV detector.
    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).
    • Mobile Phase: Isocratic elution with 83% 0.1% Trifluoroacetic Acid (TFA) in water and 17% acetonitrile.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 30°C.
    • Detection Wavelength: 280 nm.
    • Injection Volume: 5 μL.
  • Sample Preparation Workflow: The following diagram illustrates the multi-step plasma sample preparation process:

    G Start 100 µL Rat Plasma Sample Additives Add 10 µL Ascorbic Acid (10%) Add 10 µL Internal Standard (Epicatechin) Start->Additives Mix1 Vortex for 30 seconds Let stand at room temp for 2 min Additives->Mix1 Extraction1 First Extraction: Add 400 µL Ethyl Acetate Vortex vigorously for 3 min Mix1->Extraction1 Centrifuge1 Centrifuge at 4000 rpm 4°C for 10 min Extraction1->Centrifuge1 Collect1 Collect 350 µL of organic (upper) layer Centrifuge1->Collect1 Extraction2 Second Extraction: Add 400 µL Ethyl Acetate to residue Vortex for 3 min Collect1->Extraction2 Centrifuge2 Centrifuge at 5000 rpm for 10 min Extraction2->Centrifuge2 Collect2 Collect 350 µL of organic layer Centrifuge2->Collect2 Combine Combine both extracts (Total ~700 µL) Collect2->Combine Dry Dry under nitrogen stream at 50°C for 10 min Combine->Dry Reconstitute Reconstitute residue in 100 µL 50% Methanol/Water with 0.01% Ascorbic Acid Dry->Reconstitute FinalStep Vortex for 2 min, Centrifuge at 15,000× g for 10 min Reconstitute->FinalStep Analyze Inject supernatant into UPLC system FinalStep->Analyze

    Plasma sample preparation workflow for UPLC analysis.

  • Method Validation Highlights:

    • The method was validated per FDA bioanalytical guidelines [3].
    • Linearity: The calibration curve was linear in the range of 0.2 - 200 μg/mL with a correlation coefficient better than 0.997.
    • Lower Limit of Quantification (LLOQ): 0.2 μg/mL.
    • Precision: Intra-day and inter-day precision were within 9.8%.
    • Recovery: The extraction recovery rate from plasma ranged from 88.4% to 90.3%.

Key Considerations for Researchers

  • Stability is Critical: this compound is prone to oxidation. To ensure stability and reliability of your results [3]:
    • Acidify Solutions: Maintain stock and standard solutions at an acidic pH (e.g., pH 5.0).
    • Use Antioxidants: Include ascorbic acid (0.01-10%) in aqueous solutions and during sample reconstitution.
    • Control Temperature: Store stock solutions at 4°C and plasma samples at -20°C.
  • Solubility for Bioassays: For in vitro cell-based assays, DMSO is a suitable solvent. The provided 100 mg/mL stock can be diluted to the working concentrations used in various studies (e.g., 10-40 μM) [2].

References

Geraniin NMR Spectroscopic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified proton NMR (1H-NMR) signals for geraniin as provided in the search results [1].

Compound Molecular Weight ¹H-NMR Data (Key Signals)

| This compound | 952 g/mol | δ 6.54 (1H, br s, glucose H-1 of 1a form) δ 6.51 (1H, br s, glucose H-1 of 1b form) |

Key Technical Note: this compound exists as an equilibrium mixture of six- and five-membered hemiacetal forms (labeled 1a and 1b) in solution. This equilibrium is the reason for the observation of two distinct anomeric proton signals in the NMR spectrum, which is a crucial identifying feature [1].

Experimental Protocol for qNMR Analysis

The following methodology is adapted from a study quantifying ellagitannins, including this compound, in plant extracts using quantitative NMR (qNMR) [1].

  • 1. Sample Preparation: Plant material is extracted with a 50% ethanol/water solution. The extract is then dissolved in a specially optimized solvent mixture of acetone-d6 / D2O / CF3COOD in a ratio of 70:25:5.
  • 2. qNMR Acquisition and Quantification:
    • Internal Standard: A known concentration of an internal standard is added to the NMR sample.
    • Quantification: The content of this compound is calculated based on the integral of its characteristic anomeric proton signals (e.g., δ 6.54) compared to the integral of the internal standard signal. This method does not require a pure this compound standard for a calibration curve [1].

Experimental Workflow for Quantification

The diagram below outlines the key steps involved in the extraction and qNMR quantification of this compound.

G Start Start: Plant Material Extract Extract with 50% EtOH/H₂O Start->Extract Prepare Prepare NMR Sample Extract->Prepare Solvent Solvent: Acetone-d6/D₂O/CF₃COOD (70:25:5) Prepare->Solvent Uses Acquire Acquire ¹H-NMR Spectrum Prepare->Acquire Identify Identify this compound Peaks (δ 6.54 & δ 6.51) Acquire->Identify Quantify Quantify vs. Internal Standard Identify->Quantify Result Result: this compound Content Quantify->Result

Workflow for this compound extraction and qNMR analysis.

Analytical Considerations

  • HPLC Co-elution Issues: The search results highlight a key challenge: this compound and related polyphenols like corilagin and brevifolincarboxylic acid can co-elute in HPLC analysis, making quantification difficult. qNMR is presented as a powerful alternative that avoids this problem [1].
  • Biological Context: this compound is a major active compound with demonstrated antiviral activity, such as against herpes simplex virus-1 (HSV–1), underscoring the importance of its accurate quantification in medicinal plant research [2].

References

Comprehensive Application Notes and Protocols for Geraniin Extraction from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geraniin

This compound is a dehydroellagitannin with the chemical formula C₄₁H₂₈O₂₇·5H₂O and a molecular weight of 952.64 g/mol, first isolated by Takuo Okuda in 1976 from Geranium thunbergii [1] [2]. This polyphenolic compound features a central glucose unit esterified with hexahydroxydiphenic acid (HHDP), a dehydrohexahydroxydiphenic acid (DHHDP), and a gallic acid moiety, existing in equilibrium between six-membered (Form I) and five-membered (Form II) hemiacetal forms [1] [2]. This compound is widely distributed in plants of the Geraniaceae, Euphorbiaceae, and Sapindaceae families, with particularly high concentrations (up to 10% dry weight) documented in Geranium thunbergii leaves [1] [3]. It has also been identified in Geranium robertianum, Geranium wilfordii, and the rind of Nephelium lappaceum (rambutan) [2] [4].

The pharmacological significance of this compound stems from its diverse biological activities, including potent antioxidant, anti-inflammatory, antiviral, and antitumor properties [1] [3] [4]. Mechanistic studies reveal this compound functions as a multi-target therapeutic agent by suppressing NF-κB translocation, inactivating PI3K/Akt/mTOR signaling, inducing apoptosis in cancer cells, and inhibiting viral attachment to host cells [1] [2] [4]. These broad therapeutic applications, combined with its natural abundance, make this compound a promising candidate for pharmaceutical development, necessitating efficient and reproducible extraction protocols for research and potential commercial applications.

Extraction Techniques for this compound

Conventional Extraction Methods

Traditional extraction methods remain widely used for initial extraction of this compound from plant material due to their simplicity and minimal equipment requirements. Acetone-water mixtures have demonstrated exceptional efficiency for this compound extraction, with one study reporting that acetone/water (7:3, v/v) extraction of Geranium thunbergii leaves yielded this compound representing approximately 10% of the dried leaf's weight [3]. Similarly, aqueous extracts of Geranium robertianum from Poland were found to contain significant quantities of this compound [3]. The typical process involves drying and grinding plant material to a moderate particle size (0.5-1.0 mm), followed by extraction with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) for several hours at room temperature with continuous agitation [5].

Methanol and ethanol are also effective solvents for this compound extraction. A comprehensive study on Geranium robertianum compared ethyl acetate, methanol, and acetone extracts, revealing that methanol extracts contained the highest concentration of kaempferol-O-deoxyhexosyl-glucuronide (4.78 ± 0.11 mg/g), while acetone extracts were richest in quercetin-3-O-rutinoside (3.39 ± 0.06 mg/g) among the flavonoid glycosides associated with this compound-containing extracts [3]. For laboratory-scale extraction, 70% aqueous ethanol with maceration for 24 hours provides a balance between efficiency and environmental considerations, though the specific choice of solvent and extraction time should be optimized for each plant species and part used [6].

Modern Extraction Techniques

Advanced extraction technologies offer significant improvements in efficiency, yield, and environmental impact compared to conventional methods. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly powerful technique for this compound isolation, with researchers developing a novel liquid–liquid/solid three-phase system that enables one-step separation of this compound from crude extracts [1]. This optimized system using n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5, v/v) achieved remarkable results, yielding this compound with 82% purity and 70% recovery from Geranium wilfordii crude extract [1]. The key advantage of HSCCC is its ability to separate compounds without solid support matrices, eliminating irreversible adsorption and enhancing recovery of bioactive compounds.

Other modern techniques showing promise for this compound extraction include accelerated solvent extraction (ASE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) [6]. These methods typically offer reduced extraction times, lower solvent consumption, and potentially higher yields compared to conventional maceration. For instance, turbulent flow extraction with heating has been shown to be highly efficient for extracting similar abietane-type diterpenes from Salvia species, suggesting potential applicability for this compound [7]. When implementing these modern techniques, careful optimization of parameters such as temperature, pressure, solvent composition, and extraction time is essential to maximize this compound recovery while maintaining its structural integrity.

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent System Temperature Time Yield/Purity Advantages Limitations
Acetone-Water Maceration 70% aqueous acetone Room temperature 24 hours ~10% dry weight (G. thunbergii) [3] Simple, cost-effective Time-consuming, moderate purity
Ethanol Maceration 70% aqueous ethanol Room temperature 24 hours Varies by source material Environmentally friendly, safe Lower efficiency for some compounds
HSCCC Three-Phase System n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5) Room temperature 4-6 hours 82% purity, 70% yield [1] High purity, one-step separation Requires specialized equipment
Methanol Extraction 80% aqueous methanol 40-50°C 4-6 hours Varies by source material High extraction efficiency Toxicity concerns

Detailed HSCCC Protocol for High-Purity this compound

Equipment and Reagents
  • Equipment: High-Speed Counter-Current Chromatograph (HSCCC) with multilayer coil separation column, constant temperature circulating bath, HPLC pump, fraction collector, UV-Vis detector, rotary evaporator, analytical balance, pH meter.
  • Reagents: n-Hexane (HPLC grade), ethyl acetate (HPLC grade), methanol (HPLC grade), acetic acid (analytical grade), deionized water, crude plant extract (from Geranium wilfordii, G. thunbergii, or Nephelium lappaceum rind).
  • Solvent System Preparation: Prepare the three-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, acetic acid, and water in the volume ratio of 0.2:10:2:1:5. Equilibrate the mixture in a separation funnel at room temperature, allowing complete phase separation. The system will form three distinct phases: upper, middle, and lower. Separate and degas each phase by sonication for 15 minutes before use [1].
Sample Preparation and Loading

The crude plant material should be initially extracted with 70% aqueous acetone (1:15 w/v) at room temperature for 24 hours with continuous agitation. Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C to remove acetone. The aqueous residue should be freeze-dried to obtain the crude extract powder. For HSCCC separation, dissolve 500 mg of crude extract in 15 mL of the middle phase of the equilibrated solvent system. Filter through a 0.45 μm membrane filter to remove particulate matter that could clog the HSCCC system [1].

HSCCC Separation Procedure
  • Column Preparation: Fill the multilayer coil column of the HSCCC apparatus with the upper phase (stationary phase) at a flow rate of 20 mL/min.
  • Apparatus Setting: Rotate the coil column at 800 rpm in the forward direction and maintain the temperature at 25°C using the circulating bath.
  • Mobile Phase Introduction: Pump the lower phase (mobile phase) through the system at a flow rate of 2.0 mL/min while maintaining rotation.
  • Sample Injection: After the mobile phase emerges from the outlet and hydrodynamic equilibrium is established (approximately 30 minutes), inject the sample solution through the injection valve.
  • Detection and Collection: Monitor the effluent continuously with a UV-Vis detector at 280 nm. Collect fractions automatically based on elution profile.
  • Fraction Processing: this compound typically elutes between 180-240 minutes. Combine this compound-rich fractions based on HPLC analysis and evaporate under reduced pressure at 40°C. Lyophilize the purified this compound to obtain a light brown amorphous powder [1].

Extraction Workflows and Process Optimization

Visual Workflow for this compound Extraction and Isolation

The following diagram illustrates the complete workflow from plant material to purified this compound, integrating both standard extraction and advanced purification techniques:

geraniin_extraction Plant Material Collection Plant Material Collection Drying & Grinding Drying & Grinding Plant Material Collection->Drying & Grinding Initial Extraction Initial Extraction Drying & Grinding->Initial Extraction Crude Extract Crude Extract Initial Extraction->Crude Extract HSCCC Separation HSCCC Separation Crude Extract->HSCCC Separation Fraction Collection Fraction Collection HSCCC Separation->Fraction Collection This compound-Enriched Fractions This compound-Enriched Fractions Fraction Collection->this compound-Enriched Fractions Concentration & Lyophilization Concentration & Lyophilization This compound-Enriched Fractions->Concentration & Lyophilization HPLC Analysis HPLC Analysis This compound-Enriched Fractions->HPLC Analysis Pure this compound Pure this compound Concentration & Lyophilization->Pure this compound 1H-qNMR Verification 1H-qNMR Verification Pure this compound->1H-qNMR Verification

Diagram 1: Comprehensive workflow for this compound extraction and purification from plant material

Process Optimization and Scaling Considerations

For large-scale this compound production, several factors require careful optimization. The plant material preparation significantly impacts extraction efficiency - drying temperature should not exceed 40°C to prevent thermal degradation of this compound, and grinding to a particle size of 0.5-1.0 mm provides optimal surface area while avoiding excessive fine particles that complicate filtration [5]. When scaling up the HSCCC separation, maintaining the same rotational speed (800 rpm) and flow rate (2.0 mL/min) relative to column dimensions ensures consistent separation efficiency. For industrial applications, centrifugal partition chromatography (CPC) offers enhanced scalability compared to HSCCC while operating on similar principles.

Stability considerations throughout the extraction process are crucial, as this compound can degrade under certain conditions. Research on similar polyphenolic compounds has demonstrated that storage time of raw plant material significantly affects bioactive compound content, with one study showing a 16.51% decrease in abietane-type diterpenes after 12 months and 40.79% after 36 months [7]. Furthermore, this compound exhibits poor solubility in gastric fluid but high solubility in intestinal fluids, informing handling and formulation decisions [1]. For long-term storage of purified this compound, protection from light, oxygen, and moisture through vacuum sealing with desiccant at -20°C is recommended.

Table 2: Optimization Parameters for this compound Extraction

Process Parameter Optimal Condition Effect on Yield/Purity Scalability Considerations
Plant Particle Size 0.5-1.0 mm Increased surface area improves extraction efficiency Consistent grinding challenging at large scale; may require milling with cooling
Extraction Solvent 70% aqueous acetone Highest reported yields (~10% dry weight) [3] Acetone recovery systems needed for economic and environmental sustainability
Extraction Temperature Room temperature (20-25°C) Prevents thermal degradation of this compound No heating costs, but longer extraction times
Solid-to-Solvent Ratio 1:15 to 1:20 (w/v) Balance between efficiency and solvent consumption Significant solvent volumes required at industrial scale
HSCCC Flow Rate 2.0 mL/min Optimal separation efficiency Linear scaling with column volume possible
Storage Conditions -20°C, desiccant, protected from light Prevents degradation and maintains bioactivity Cold storage facilities required for large quantities

Analytical Methods for this compound Qualification and Quantification

Qualitative and Quantitative Phytochemical Evaluation

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. For qualitative analysis, HPLC-DAD-ESI/MS enables identification of this compound and related compounds based on retention time, UV-Vis spectra, and mass spectral data [3]. The typical protocol uses a C18 reverse-phase column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) in a gradient elution program: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-35 min, 30-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B. The flow rate is maintained at 1.0 mL/min with column temperature at 30°C, and detection at 280 nm. This compound typically elutes between 18-22 minutes under these conditions, with characteristic [M-H]⁻ ion at m/z 951 in negative mode ESI-MS.

For quantitative analysis, ¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy offers significant advantages for this compound determination without requiring pure reference standards [7]. The methodology involves dissolving approximately 20 mg of sample in 0.75 mL of deuterated methanol (CD₃OD) containing 0.05% tetramethylsilane (TMS) as internal chemical shift reference. A known concentration (e.g., 1.0 mg/mL) of an internal standard such as 1,3,5-trimethoxybenzene is added for quantification. ¹H-NMR spectra are acquired with sufficient scans (typically 64-128) to ensure adequate signal-to-noise ratio, using a relaxation delay of 20 seconds to ensure complete T1 relaxation for accurate integration. This compound shows characteristic single proton peaks at 6.56 ppm (H-14) in its crystalline form, with quantitative determination based on integration relative to the internal standard [7].

Bioactivity Assessment and Quality Control

Standardized antimicrobial efficacy testing provides functional validation of this compound extracts beyond chemical quantification. The broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines determines Minimum Inhibitory Concentrations (MICs) against relevant pathogens [5]. Briefly, prepare serial two-fold dilutions of this compound extracts in appropriate broth media in 96-well microtiter plates. Inoculate each well with approximately 5 × 10⁵ CFU/mL of standardized microbial suspension. Include growth control (inoculated broth), sterility control (uninoculated broth), and appropriate reference antibiotic controls. Incubate plates at 37°C for 18-24 hours, then determine MIC as the lowest concentration showing no visible growth. For this compound, significant antimicrobial activity has been demonstrated against various Gram-positive bacteria with MIC values typically ranging from 25-100 μg/mL [5].

A comprehensive quality control protocol for this compound extracts should include: (1) Organoleptic evaluation - purified this compound should appear as a light brown amorphous powder; (2) Melting point determination - this compound decomposes above 200°C without a sharp melting point; (3) Specific optical rotation - [α]D²⁵ = +8.5° (c = 1.0, methanol) for authentic this compound; (4) Purity assessment by HPLC-DAD with >95% peak area at 280 nm; (5) Water content by Karl Fischer titration (<5%); (6) Residual solvent analysis by GC-MS if applicable; (7) Heavy metal contamination according to ICH guidelines; (8) Microbiological quality - total microbial count <10³ CFU/g and absence of specified pathogens [1] [7].

Applications and Conclusion

This compound's diverse pharmacological activities support its potential applications in pharmaceutical formulations, functional foods, and cosmeceutical products. The compound demonstrates multifaceted therapeutic effects including organ-protective properties (brain, cardiovascular, hepatic, renal), metabolic regulation (anti-diabetic, anti-obesity), anti-tumor activity against various cancer cell lines, and broad-spectrum antiviral effects against viruses including hepatitis B and dengue [1] [4]. Its anti-inflammatory and antioxidant properties make it particularly valuable for formulations targeting chronic inflammatory conditions and oxidative stress-related diseases. Additionally, this compound shows promise in textile finishing applications as a natural antimicrobial agent, addressing the growing demand for eco-friendly textile treatments [5].

The toxicity profile of this compound has been partially characterized, with acute oral toxicity studies in rats establishing the LD₅₀ cut-off value at 2000 mg/kg body weight and the no-observed-adverse-effect level (NOAEL) below 2000 mg/kg following single oral administration [1]. However, comprehensive chronic toxicity data and human safety profiles remain limited, representing an important area for future research. The pharmacokinetic profile of this compound is characterized by rapid distribution, slow elimination, and low oral bioavailability, suggesting potential utility in sustained-release formulations rather than immediate-release oral products [1].

References

microwave-assisted extraction MAE for geraniin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geraniin and MAE

This compound is a bioactive ellagitannin found abundantly in the fruit peel of Nephelium lappaceum L. (rambutan) [1] [2] [3]. It has attracted significant research interest due to its potent anti-inflammatory, antioxidant, and potential cardioprotective properties [1] [4] [2].

Microwave-Assisted Extraction (MAE) is a green extraction technology that uses microwave energy to rapidly heat plant material and solvents. Compared to conventional methods, MAE offers key advantages of reduced extraction time, lower solvent consumption, and higher extraction yields [5] [3]. The hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) technique further enhances extraction efficiency by combining the cavitation effects of ultrasound with the rapid heating of microwaves [3].

Optimized MAE Parameters for this compound

The table below summarizes key parameters and optimized conditions for the MAE of this compound from rambutan peel, based on current research:

Parameter Details & Optimized Conditions Rationale & Notes
Plant Material Rambutan peel (Nephelium lappaceum L.), dehydrated (50°C), milled (2 mm particle size) [3]. Consistent particle size ensures uniform heating and extraction.
Extraction Technique Microwave-Assisted Extraction (MAE) or hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) [5] [3]. U/M-AE is an emergent hybrid technology that can improve yield [3].
Optimal Solvent Water (0% ethanol) or Ethanol/Water mixture (e.g., 30-51% ethanol) [5] [3]. Water was superior in one study [3], while moderate ethanol concentration optimizes polyphenol yield in others [5].
Optimal Temperature 60°C [5] to 70°C [3]. Balances extraction efficiency and compound stability.
Optimal Time 22 minutes [5] (MAE); 20 min ultrasound + 5 min microwave [3] (U/M-AE). U/M-AE protocols often use a two-step process.
Solvent-to-Solid Ratio 1:16 (mass/volume) [3]. Ensures sufficient solvent for compound dissolution.
Reported Yield Total soluble polyphenol content up to 307.57 mg GAE/g of dry rambutan peel [3]. This compound is the predominant compound within this polyphenol extract [3].

Detailed Step-by-Step Protocol

Here is a detailed U/M-AE protocol for extracting this compound from rambutan peel, synthesized from research methodologies [3]:

  • Sample Preparation: Wash fresh rambutan peels and dehydrate in a conventional oven at 50°C for approximately 48 hours until the moisture content is around 5%. Mill the dried peels using a knife mill to achieve a uniform particle size of about 2 mm. Store the powdered material in a dark, sealed container at room temperature.
  • Equipment Setup: Use a cooperative ultrasound/microwave workstation (e.g., operating at 25 kHz ultrasound and 2450 MHz microwave frequency).
  • Extraction Procedure:
    • Place the ground rambutan peel into the extraction reactor.
    • Add the appropriate solvent (e.g., water or ethanol/water mixture) at the optimized mass/volume ratio (e.g., 1:16).
    • Initiate the simultaneous ultrasound and microwave treatment. A typical program is 20 minutes of ultrasound at room temperature, coupled with 5 minutes of microwave irradiation at 70°C.
    • Upon completion, collect the extracts and filter them through filter paper (e.g., Whatman No. 41) to remove solid residues.
  • Post-Extraction Processing:
    • The filtered extract can be concentrated using a rotary evaporator (at 50°C) or by oven drying to obtain a powdered extract.
    • For further purification, the extract can be passed through a chromatography column packed with Amberlite XAD-16 resin. Impurities are first eluted with distilled water, and the target polyphenolic fraction (containing this compound) is then eluted with ethanol [3].

The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound:

G Start Start: Rambutan Peel Prep Preparation (Wash, Dehydrate at 50°C, Mill to 2mm) Start->Prep Extract U/M-AE Extraction (20 min Ultrasound + 5 min Microwave at 70°C) Prep->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Purify Purification (Amberlite XAD-16 Column) Concentrate->Purify Identify Compound Identification (HPLC/ESI/MS) Purify->Identify Analyze Bioactivity Analysis (Antioxidant, Anti-inflammatory Assays) Identify->Analyze End This compound-Rich Extract Analyze->End

Identification and Analysis of this compound

  • Identification and Quantification: The identity and purity of this compound in the extract are confirmed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI/MS) [3]. In the analyzed extracts, this compound is consistently reported as the major compound, alongside other polyphenols such as ellagic acid and its derivatives [3].
  • Key Biological Activities: Research highlights several promising biological activities of this compound, which are crucial for justifying its extraction and application in drug development:
    • Cardioprotective Effects: this compound has been shown to attenuate isoproterenol-induced cardiac hypertrophy in mouse models by inhibiting inflammation, oxidative stress, and cellular apoptosis [1] [6].
    • Antioxidant Properties: this compound demonstrates strong free radical scavenging activity and can protect human epidermal keratinocytes from oxidative stress, suggesting potential for cosmetic and dermatological applications [2].
    • Prebiotic and Metabolic Benefits: Despite poor systemic bioavailability, this compound acts as a prebiotic, positively modulating gut microbiota and ameliorating parameters of high-fat diet-induced metabolic syndrome in rats [4].

Conclusion

Microwave-Assisted Extraction is a highly efficient and sustainable method for obtaining this compound from agricultural waste like rambutan peel. The optimized parameters and detailed protocol provided here serve as a robust foundation for researchers in pharmaceutical and nutraceutical development to produce high-quality this compound extracts for further pre-clinical and clinical studies.

References

Application Notes: Chromatographic Purification of Geraniin

Author: Smolecule Technical Support Team. Date: February 2026

1. Source Material and Preliminary Extraction Geraniin is a hydrolysable ellagitannin found in various plants. Successful purification often begins with selecting a rich natural source. The table below summarizes the this compound content in different plant materials as reported in the literature.

Table 1: Natural Sources and this compound Content

Plant Source Specific Part Reported this compound Content Citation
Rambutan (Nephelium lappaceum) Peel 12.67 g / 100 g (dry weight) [1]
Elaeocarpus sylvestris var. ellipticus Leaf (50% EtOH extract) 132.16 µg / mg extract (13.22%) [2]
Geranium thunbergii Whole Herb Identified as original source [3]

Preliminary Extraction Protocol:

  • Plant Material Preparation: The source material (e.g., rambutan peel) should be cleaned, dried, and ground into a fine powder to maximize surface area [1].
  • Solvent Extraction: The powdered plant material is typically subjected to solvent extraction. A common and effective solvent is aqueous ethanol.
    • Example: Extracting with 50% ethanol (EtOH) in water (v/v) has been shown to yield an extract (ESE50) with high antiviral activity and this compound content [2].
    • The mixture is often macerated or extracted with stirring for a defined period at room temperature or with heating.
  • Crude Extract Processing: The extract is filtered to remove plant debris. The filtrate can then be concentrated under reduced pressure and potentially freeze-dried to obtain a crude polyphenolic powder for subsequent purification [1].

2. Medium-Pressure Liquid Chromatography (MPLC) for Initial Purification For processing larger quantities of crude extract, Medium-Pressure Liquid Chromatography (MPLC) is an efficient first purification step.

MPLC Protocol (based on purification from rambutan peel):

  • Stationary Phase: A reversed-phase C18 column is used [1].
  • Mobile Phase: Specific solvent gradients were not detailed in the search results, but reversed-phase chromatography typically employs a water-acetonitrile or water-methanol gradient, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
  • Procedure: The crude polyphenolic extract is dissolved in a suitable solvent, loaded onto the column, and eluted with an optimized gradient. Fractions are collected and analyzed, for instance, by Thin-Layer Chromatography (TLC) or analytical HPLC, to identify those rich in this compound [1].
  • Outcome: This step can yield this compound with a purity of around 95.63% from rambutan peel, demonstrating its effectiveness as a primary purification step [1].

3. Final Purification via Preparative High-Performance Liquid Chromatography (HPLC) To achieve the highest purity, particularly for analytical standards or biological testing, preparative HPLC is employed as a final polishing step.

Preparative HPLC Protocol:

  • Objective: To isolate high-purity this compound from the enriched fractions obtained from MPLC or other preliminary steps.
  • System: A preparative-scale HPLC system equipped with a reversed-phase C18 column (with a larger internal diameter and particle size designed for loading larger amounts of material) is used [1].
  • Method Development: An analytical method is first developed and scaled up to the preparative system. The mobile phase composition, flow rate, and injection volume are optimized for maximum separation and throughput.
  • Isolation: The enriched sample is injected, and the this compound peak is collected based on its retention time. This step may be repeated multiple times, and the collected fractions are pooled.
  • Result: This technique has been successfully used to obtain this compound with a final purity of 95.63% and a yield of 6.00% based on the dry mass of the starting plant material [1].

4. Analysis and Characterization of Purified this compound Confirming the identity and purity of the final product is crucial. The following techniques are standard:

  • Purity Analysis by HPLC/UPLC: Analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) is used to assess the purity of the final compound. A single, sharp peak at the characteristic retention time indicates high purity [1] [2].
  • Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
    • MS: Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of this compound (Molar mass: 952.10 g/mol for C₄₁H₂₈O₂₇·5H₂O) [3] [2].
    • NMR: 1D (¹H and ¹³C) and 2D NMR spectroscopy are essential for full structural confirmation, allowing scientists to verify the molecular structure by identifying all hydrogen and carbon atoms within the molecule [2].

Experimental Workflow & Critical Considerations

The following diagram summarizes the complete purification and analysis workflow.

Start Plant Material (Rambutan Peel, etc.) A Preliminary Processing (Dry & Powder) Start->A B Solvent Extraction (e.g., 50% Ethanol) A->B C Crude Extract B->C D Initial Purification (MPLC, C18 Column) C->D E Enriched this compound Fractions D->E F Final Purification (Preparative HPLC) E->F G High-Purity this compound F->G H Analysis & Characterization G->H I HPLC/UPLC (Purity) H->I J MS & NMR (Identity) H->J

Critical Considerations for Purification:

  • Thermal Stability: this compound is heat-sensitive. Studies show a 17.13% degradation loss after 10 hours at 60°C and a 73.97% loss after 2 hours at 100°C [1]. Therefore, all evaporation and concentration steps should be performed under reduced pressure and at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
  • Scale-Up for Industry: Current methods require optimization for large-scale industrial production. Research is focused on developing efficient processes, such as using abundant plant sources like rambutan rind waste and improved chromatography techniques, to make purified this compound more accessible for functional foods and pharmaceuticals [3] [1].
  • Degradation Products: Be aware that during extraction and purification, this compound can hydrolyze into smaller phenolic compounds, including corilagin, gallic acid, ellagic acid, and brevifolin carboxylic acid [3] [1]. Monitoring for these compounds is part of quality control.

Conclusion

The chromatographic purification of this compound is a multi-stage process that leverages reversed-phase chromatography techniques, from MPLC to preparative HPLC, to isolate high-purity compound from plant sources. The key to success lies in selecting a rich source, using gentle processing conditions to avoid thermal degradation, and rigorously confirming the identity and purity of the final product with modern analytical techniques.

References

Comprehensive Application Notes and Protocols: Geraniin In Vitro Antiviral Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geraniin and Its Antiviral Potential

This compound is a hydrolyzable ellagitannin with the chemical formula C₄₁H₂₈O₂₇ and molecular mass of 952.64 g/mol, widely distributed in various medicinal plants including Geranium wilfordii, Geranium thunbergii, Nephelium lappaceum (rambutan), and Elaeocarpus sylvestris [1] [2]. This polyphenolic compound exhibits a remarkable broad-spectrum antiviral activity against diverse viral pathogens, making it a promising candidate for antiviral drug development. This compound occurs in two isomeric forms: a crystalline modification featuring a six-membered ring hemiacetal structure and a non-crystalline form with a five-membered ring hemiacetal [1]. Its complex molecular structure features a central glucose unit linked to multiple phenolic groups, which contributes to its multifunctional biological activities [1].

The therapeutic relevance of this compound stems from its presence in traditional medicinal plants used for centuries in treating various ailments. Geranium wilfordii Maxim., for instance, has been used in traditional Chinese medicine for its anti-inflammatory and antiviral effects, with this compound identified as one of its dominant active tannins at a concentration of 14.34 mg/g [3] [1]. Modern pharmacological studies have confirmed this compound's diverse biological activities, including antiviral, anti-inflammatory, antioxidant, and organ-protective effects [1]. The compound's multi-target therapeutic potential and favorable toxicity profile make it an excellent candidate for systematic antiviral investigation using well-established in vitro models [1].

This compound's Multimodal Antiviral Mechanisms

This compound exhibits antiviral activity through multiple mechanisms of action, varying depending on the target virus. Understanding these diverse mechanisms is crucial for selecting appropriate assay protocols and interpreting results accurately.

Table 1: this compound's Antiviral Mechanisms Against Different Viruses

Virus Primary Mechanism Molecular Targets Supporting Evidence
HSV-1/HSV-2 Virucidal activity, blocks viral attachment Viral glycoproteins gB and gD Molecular docking shows H-bonding with gB and gD [3] [4]
Influenza A/B Neuraminidase inhibition Viral neuraminidase protein Dose-dependent NA inhibition in fluorescent/chemiluminescent assays [5]
RSV Inhibition of viral replication RSV-M gene, F protein Dose-dependent reduction in viral load and protein expression [6]
Dengue Virus Inhibition of viral RNA synthesis Viral RNA genome qRT-PCR shows reduced RNA synthesis in Vero cells [2]
Multiple Viruses Immune modulation TBK1, cytokine production Downregulation of pro-inflammatory cytokines; molecular docking with TBK1 [3] [6]

The virucidal activity of this compound is particularly effective against herpes viruses. Research on HSV-1 demonstrated that this compound achieves viral inactivation by interacting with viral surface glycoproteins, specifically forming hydrogen bonds with the activity sites of glycoproteins gB and gD [4]. This mechanism was confirmed through molecular docking simulations that showed a high number of potential strong intermolecular interactions between this compound and these glycoproteins [3] [4]. For influenza viruses, this compound functions as a neuraminidase inhibitor, preventing the release of progeny virions from infected cells, with studies showing it has enhanced efficacy against influenza B strains compared to oseltamivir [5].

Additionally, this compound exhibits immunomodulatory effects that contribute to its antiviral efficacy. It significantly inhibits the expression of key viral replication factors and modulates host immune responses by targeting components of the innate immune pathway such as TBK1 (TANK-binding kinase 1) [3]. In the context of RSV infection, this compound demonstrates anti-inflammatory activity and provides mitochondrial protection, reducing virus-induced cellular damage [6]. This multi-mechanistic profile underscores this compound's potential as a broad-spectrum antiviral agent and informs the selection of appropriate assay systems for its evaluation.

Detailed In Vitro Antiviral Assay Protocols

Plaque Reduction Assay for HSV-1 and HSV-2

The plaque reduction assay is a fundamental method for quantifying this compound's antiviral activity against herpes simplex viruses. This protocol is based on established methodologies with modifications specific to this compound's properties [3] [7].

Cell Culture Preparation:

  • Maintain Vero cells (African green monkey kidney cells) or HaCaT cells (human keratinocytes) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HEPES buffer, and penicillin/streptomycin at 37°C in a 5% CO₂ environment [3] [2].
  • Seed cells into 12-well or 24-well plates at a density of 2 × 10⁵ cells/mL and incubate overnight until 90-95% confluent.

Virus Preparation and Infection:

  • Utilize HSV-1 (e.g., KOS strain) or HSV-2 (e.g., G strain) with predetermined plaque-forming units (PFU).
  • Remove growth medium from cell monolayers and inoculate with virus suspension (approximately 50-100 PFU/well) in maintenance medium (DMEM with 2% FBS).
  • Adsorb virus for 1-2 hours at 37°C with gentle rocking every 15 minutes.

This compound Treatment:

  • Prepare this compound stock solution in DMSO (typically 10-50 mM) and dilute in maintenance medium to desired concentrations (e.g., 1-100 μg/mL).
  • After viral adsorption, remove inoculum and overlay with maintenance medium containing 1.5% carboxymethyl cellulose or agarose mixed with this compound at test concentrations.
  • Include controls: virus control (no compound), cell control (no virus), and positive control (e.g., acyclovir).

Incubation and Plaque Visualization:

  • Incub plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible in virus control wells.
  • Fix cells with 10% formalin for 2 hours, then stain with 0.5% crystal violet for 15-30 minutes.
  • Count plaques manually or using automated plaque counter.
  • Calculate percentage inhibition relative to virus control: % Inhibition = [(Plaquescontrol - Plaquestreatment)/Plaquescontrol] × 100.

The 50% effective concentration (EC₅₀) is determined by regression analysis of the dose-response curve. For HSV-1, this compound has demonstrated EC₅₀ values of 8.3 μg/mL in plaque reduction assays and 36.9 μg/mL in luciferase inhibition assays [7].

G Start Start Plaque Reduction Assay CellPrep Cell Culture Preparation Vero or HaCaT cells Seed in multi-well plates Start->CellPrep VirusInoc Virus Inoculation HSV-1/2 (50-100 PFU/well) Adsorb 1-2h at 37°C CellPrep->VirusInoc GeraniinTreat This compound Treatment Overlay with compound in semi-solid medium VirusInoc->GeraniinTreat Incubate Incubation 2-3 days at 37°C, 5% CO₂ GeraniinTreat->Incubate FixStain Fixation & Staining 10% formalin, 0.5% crystal violet Incubate->FixStain CountAnalyze Plaque Counting & Analysis Calculate % inhibition & EC₅₀ FixStain->CountAnalyze End Assay Complete CountAnalyze->End

Neuraminidase Inhibition Assay for Influenza Virus

This assay evaluates this compound's ability to inhibit influenza virus neuraminidase activity, critical for viral release and spread [5].

NA-Star Neuraminidase Inhibition Protocol:

  • Prepare influenza virus strains (e.g., H1N1, H3N2, influenza B) propagated in Madin-Darby canine kidney (MDCK) cells.
  • Dilute virus stocks to appropriate concentrations in reaction buffer to achieve linear kinetic readings.
  • Prepare This compound dilutions in DMSO/PBS (typically 0-400 μg/mL) with serial dilutions for dose-response curves.
  • Set up reactions in white opaque 96-well plates:
    • 10 μL this compound at test concentration
    • 10 μL virus suspension
    • Incubate 30-45 minutes at room temperature
    • Add 10 μL NA-Star substrate (electrogenium derivative)
    • Incubate 30 minutes in darkness
    • Add 10 μL NA-Star accelerator solution
    • Measure luminescence immediately using microplate luminometer
  • Include controls: virus control (no inhibitor), background control (no virus), positive control (oseltamivir carboxylate).

Fluorescent-Based Neuraminidase Inhibition Assay:

  • Use the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
  • Set up reactions in black 96-well plates:
    • 25 μL this compound dilution
    • 25 μL virus suspension
    • 50 μL MUNANA substrate (20 μM final concentration)
    • Incubate 1 hour at 37°C
    • Stop reaction with 100 μL stop solution (0.1 M NaOH in 25% ethanol)
    • Measure fluorescence (excitation 365 nm, emission 450 nm)

Data Analysis:

  • Calculate % inhibition = [(Fluorescencecontrol - Fluorescencetreatment)/(Fluorescencecontrol - Fluorescencebackground)] × 100
  • Determine IC₅₀ values by nonlinear regression of inhibition curves.
  • This compound has shown significant NA inhibition against multiple influenza strains, with enhanced efficacy against influenza B compared to oseltamivir [5].
Cytopathic Effect (CPE) Reduction Assay for RSV

The CPE inhibition assay provides a quantitative measure of this compound's ability to protect cells from RSV-induced cytopathology [6] [8].

Cell and Virus Preparation:

  • Maintain HEp-2 cells (human epidermoid carcinoma) in DMEM with 10% FBS at 37°C, 5% CO₂.
  • Propagate RSV strains (Long strain [A] or 9320 strain [B]) in HEp-2 cells with virus maintenance medium (DMEM + 2% FBS).
  • Determine virus titer by plaque assay or TCID₅₀ before use.

Assay Procedure:

  • Seed HEp-2 cells in 96-well plates (3×10⁴ cells/well) and incubate 24 hours until confluent.
  • Infect cells with 100 TCID₅₀ of RSV (except for cell controls) and adsorb for 2 hours at 37°C.
  • Prepare this compound in eight serial dilutions (e.g., 0.1-100 μg/mL) in maintenance medium.
  • Remove virus inoculum and add this compound dilutions to infected cells.
  • Include controls: virus control (infected, no compound), cell control (uninfected, no compound), and positive control (ribavirin).
  • Incubate plates for 48-72 hours at 37°C, 5% CO₂ until significant CPE appears in virus control wells (typically 80-90% CPE).

CPE Quantification:

  • Assess CPE microscopically using a scale of 0 (no CPE) to 4 (complete cell destruction).
  • Alternatively, use dye uptake methods (neutral red, MTT, or crystal violet) for objective quantification:
    • Add 20 μL MTT solution (5 mg/mL) per well, incubate 4 hours
    • Solubilize formazan crystals in 150 μL DMSO
    • Measure absorbance at 492 nm (MTT) or 570 nm (crystal violet)
  • Calculate % protection = [(ODtreatment - ODvirus control)/(ODcell control - ODvirus control)] × 100

Data Analysis:

  • Determine 50% cytotoxic concentration (CC₅₀) using regression analysis of cell viability data.
  • Calculate 50% inhibitory concentration (IC₅₀) from protection data.
  • Compute selectivity index (SI) = CC₅₀/IC₅₀ to assess therapeutic window.
  • This compound has demonstrated potent anti-RSV activity with IC₅₀ values in the low μg/mL range and favorable selectivity indices [6].

Table 2: this compound Antiviral Efficacy Across Multiple Virus Families

Virus Family Virus Cell Line EC₅₀/IC₅₀ SI (CC₅₀/IC₅₀) Key Assay Parameters
Herpesviridae HSV-1 Vero 8.3 μg/mL [7] >41.3 [7] Plaque reduction, 48-72h post-infection
Herpesviridae HSV-2 HaCaT 18.37 μM [3] 11.56 [3] Plaque reduction, CPE inhibition
Orthomyxoviridae Influenza A (H1N1) MDCK 250 μg/mL [5] >1.6 [5] Neuraminidase inhibition, CPE reduction
Orthomyxoviridae Influenza B MDCK ~50% at 250 μg/mL [5] >1.6 [5] Neuraminidase inhibition
Pneumoviridae RSV HEp-2 Low μg/mL range [6] >10 [6] CPE reduction, plaque assay
Flaviviridae Dengue-2 Vero ~17 μg/mL [2] >15 [2] qRT-PCR, viral load reduction

Advanced Protocol: Time-of-Addition Studies

Time-of-addition studies are essential for identifying the specific stage(s) of the viral replication cycle inhibited by this compound [3] [6].

Experimental Design:

  • Prepare Vero or HEp-2 cell monolayers in 24-well plates as described in previous protocols.
  • Use synchronized infection with target virus (HSV, RSV, or influenza) at high MOI (5-10) to ensure uniform infection.
  • Implement four treatment conditions:
    • Pre-treatment: Incubate cells with this compound for 2-4 hours before infection, remove compound before virus addition
    • Virucidal: Incubate virus with this compound for 1 hour before infecting cells
    • Adsorption: Add this compound during virus adsorption period (0-2 hours post-infection)
    • Post-adsorption: Add this compound after virus adsorption period (2-24 hours post-infection)

Sample Analysis:

  • For DNA viruses (HSV): Quantify viral DNA using qPCR targeting essential viral genes (gD, VP16) [3].
  • For RNA viruses (RSV, influenza): Measure viral RNA by RT-PCR targeting conserved genes (RSV-M, influenza NP) [5] [6].
  • Assess viral protein expression by immunofluorescence or Western blot for viral proteins (HSV-2 gD, RSV F protein, influenza NP) [3] [5] [6].
  • Determine virus yield by plaque assay or TCID₅₀ at 24-48 hours post-infection.

Interpretation:

  • Pre-treatment effect suggests host cell targeting or prevention of viral entry
  • Virucidal activity indicates direct virus inactivation
  • Adsorption inhibition implies interference with viral attachment
  • Post-adsorption effect suggests inhibition of intracellular replication steps

Research has demonstrated that this compound exhibits predominantly virucidal activity against HSV by blocking viral attachment, while for influenza it shows post-adsorption inhibition through neuraminidase inhibition [3] [5] [4].

G ViralCycle Viral Replication Cycle Attachment Attachment/Entry This compound blocks HSV attachment via gB/gD glycoproteins ViralCycle->Attachment Replication Genome Replication Potential inhibition of viral polymerase Attachment->Replication Assembly Assembly & Maturation Replication->Assembly Release Release This compound inhibits influenza neuraminidase activity Assembly->Release ImmuneMod Immune Modulation This compound downregulates pro-inflammatory cytokines GeraniinMech This compound Mechanisms Virucidal Virucidal Activity Direct virus inactivation GeraniinMech->Virucidal Adsorption Adsorption Inhibition Blocks cellular receptors GeraniinMech->Adsorption PostEntry Post-entry Inhibition Affects intracellular replication GeraniinMech->PostEntry ImmuneMod2 Host-Directed Effects TBK1 targeting, anti-inflammatory GeraniinMech->ImmuneMod2 Virucidal->Attachment Adsorption->Attachment PostEntry->Replication PostEntry->Release ImmuneMod2->ImmuneMod

Data Analysis and Interpretation Guidelines

Calculation of Antiviral Activity Parameters

Cytotoxicity Assessment:

  • Perform MTT, XTT, or neutral red uptake assays with serial dilutions of this compound on uninfected cells
  • Incubate for 48-72 hours under the same conditions as antiviral assays
  • Calculate CC₅₀ (50% cytotoxic concentration) using nonlinear regression of dose-response curves
  • This compound typically exhibits CC₅₀ values >200 μg/mL in most cell lines, indicating low cytotoxicity [3] [7]

Antiviral Potency Determination:

  • Calculate EC₅₀ (50% effective concentration) or IC₅₀ (50% inhibitory concentration) from dose-response curves of antiviral activity
  • For plaque reduction assays: EC₅₀ from regression of % plaque inhibition vs. log(concentration)
  • For CPE inhibition: IC₅₀ from regression of % protection vs. log(concentration)
  • For neuraminidase inhibition: IC₅₀ from regression of % enzyme inhibition vs. log(concentration)

Selectivity Index (SI) Calculation:

  • Compute SI = CC₅₀/EC₅₀ for each virus-cell system
  • SI > 10 indicates high selectivity for antiviral activity over cytotoxicity
  • SI values of 3-10 suggest moderate selectivity
  • SI < 3 indicates potential cytotoxicity concerns
  • This compound has demonstrated favorable SI values: 11.56 for HSV-2, >41.3 for HSV-1, and >10 for RSV [3] [6] [7]
Statistical Analysis and Quality Control

Assay Validation Parameters:

  • Include appropriate controls in every experiment:
    • Virus control (infected, untreated)
    • Cell control (uninfected, untreated)
    • Solvent control (infected, DMSO vehicle)
    • Positive control (infected, reference antiviral)
  • Establish Z'-factor for HTS assays: Z' > 0.5 indicates excellent assay quality
  • Calculate coefficient of variation (CV) for replicates; CV < 20% is acceptable

Data Normalization:

  • Normalize antiviral data to virus control (0% inhibition) and cell control (100% inhibition)
  • Express results as mean ± standard deviation from at least three independent experiments
  • Perform statistical analysis (Student's t-test, ANOVA with post-hoc tests) with p < 0.05 considered significant

Technical Considerations and Troubleshooting

This compound-Specific Methodological Considerations

Solubility and Stability:

  • This compound has high solubility in intestinal fluids but poor solubility in gastric fluid [1]
  • Prepare stock solutions in DMSO (10-50 mM) and dilute in aqueous buffers immediately before use
  • Avoid pH > 7.0 for extended periods as this compound may hydrolyze to corilagin, ellagic acid, and gallic acid [2]
  • Store stock solutions at -20°C in aliquots to prevent freeze-thaw degradation

Cell Line Selection:

  • Select cell lines based on both virus susceptibility and relevance to this compound's known mechanisms:
    • HaCaT human keratinocytes for HSV studies (mimic natural infection site) [3]
    • MDCK cells for influenza research (standard for influenza propagation) [5]
    • HEp-2 cells for RSV assays (highly permissive to RSV infection) [6]
    • Vero cells for general antiviral screening (lack interferon response)

Advanced Model Systems:

  • Implement 3D tissue models (e.g., MatTek EpiAirway) for respiratory viruses to better mimic human physiology [8]
  • Consider air-liquid interface (ALI) cultures for evaluating this compound against respiratory viruses under physiologically relevant conditions [6]
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Antiviral Assays

Problem Possible Cause Solution
High cytotoxicity This compound precipitation at high concentrations Filter-sterilize before use; confirm solubility limits
Variable results between replicates This compound hydrolysis during assay Prepare fresh solutions; control pH at 6.0-7.0
Poor dose-response Inadequate concentration range Extend range (0.1-500 μg/mL); include more data points
Inconsistent virucidal activity Variable virus-geraniin contact time Standardize incubation period (1h at 37°C)
Low selectivity index High cytotoxicity in specific cell lines Try alternative cell lines; reduce exposure time

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's antiviral activity using well-established in vitro assays. The documented broad-spectrum activity of this compound against enveloped viruses (HSV, influenza, RSV) through multiple mechanisms makes it an excellent candidate for further antiviral development. When implementing these protocols, researchers should consider this compound's specific chemical properties, particularly its pH-dependent stability and solubility characteristics.

The multimodal mechanism of this compound—combining direct virucidal activity, inhibition of viral entry, suppression of viral enzyme function, and immunomodulation—distinguishes it from many single-target antivirals and may reduce the likelihood of resistance development. Future assay development should focus on combination studies with existing antivirals, resistance profiling, and more sophisticated human tissue models to better predict clinical efficacy.

References

Comprehensive Analysis of Geraniin Antioxidant Activity: Testing Methods and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geraniin and Antioxidant Testing Approaches

This compound is an ellagitannin compound predominantly found in various plants of the Geraniaceae family, particularly Geranium robertianum L. and Geranium thunbergii Sieb. et Zucc. [1]. This hydrophilic compound represents a promising natural antioxidant with demonstrated multifaceted biological activities, including significant free radical scavenging capacity, anti-inflammatory effects, and potential therapeutic applications against atherosclerosis and cancer [1] [2] [3]. The growing interest in this compound as a natural bioactive compound necessitates standardized methodologies for evaluating its antioxidant potential, which can be assessed through both chemical assays measuring direct free radical neutralization and cellular models examining biological activity in physiologically relevant systems.

The structural properties of this compound, characterized by multiple phenolic hydroxyl groups, confer its ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals [1]. Research indicates that this compound's antioxidant efficacy extends beyond simple chemical reactions to modulating intracellular signaling pathways such as Akt/eNOS/NO and GSK-3β/Nrf2/HO-1, which play crucial roles in cellular defense mechanisms against oxidative stress [2]. This application note provides comprehensive protocols for evaluating this compound's antioxidant activity through chemical, biochemical, and cellular approaches, offering researchers in the drug development field standardized methodologies for reliable assessment of this promising natural compound.

Chemical Antioxidant Activity Assays

Chemical assays provide valuable initial screening methods for determining the fundamental antioxidant properties of this compound through direct reactions with stable radical species or measurement of reducing capacity. These methods offer high reproducibility, relatively simple protocols, and quantitative results that facilitate comparison between different antioxidant compounds. The most widely employed chemical assays for this compound include DPPH, ABTS, and FRAP methods, each based on distinct mechanisms and detection principles [4].

Table 1: Comparison of Chemical Antioxidant Assay Methods for this compound

Assay Method Mechanism Detection Key Parameters Applications
DPPH Hydrogen atom transfer Absorbance at 517 nm IC50, scavenging percentage Direct free radical scavenging capacity
ABTS Single electron transfer Absorbance at 734 nm Trolox equivalents, IC50 Total antioxidant capacity assessment
FRAP Electron transfer Absorbance at 593 nm Fe(II) equivalents, FRAP value Reducing power measurement
DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most widely used methods for determining free radical scavenging activity of natural compounds like this compound. This spectrophotometric method is based on the reduction of the stable purple DPPH radical to yellow-colored diphenylpicrylhydrazine in the presence of hydrogen-donating antioxidants [4].

Protocol:

  • Prepare a 0.2 mM DPPH working solution in anhydrous ethanol, protected from light.
  • Dissolve this compound in appropriate solvent (e.g., methanol, ethanol, or aqueous buffer) to create stock solution (1 mg/mL) and serially dilute to concentrations of 5-30 μg/mL.
  • Mix 1 mL of each this compound dilution with 1 mL of DPPH working solution.
  • Incubate the reaction mixtures in the dark at 37°C for 30 minutes to 48 hours (optimal activity typically observed at 37°C) [4].
  • Measure absorbance at 517 nm against a blank (solvent without DPPH) and control (DPPH without this compound).
  • Calculate radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100
  • Determine IC50 value (concentration providing 50% scavenging) through regression analysis of concentration versus scavenging percentage.
ABTS Radical Cation Scavenging Assay

The ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) assay measures the ability of this compound to scavenge the blue-green ABTS⁺ radical cation, which is generated through oxidation of ABTS prior to the assay. This method is particularly valuable for assessing both hydrophilic and lipophilic antioxidants [4].

Protocol:

  • Generate ABTS radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark for 12-16 hours at room temperature.
  • Dilute the ABTS⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Mix 1 mL of diluted ABTS⁺ solution with 10-100 μL of this compound solutions at various concentrations (1-100 μg/mL).
  • Incubate the reaction for 10-30 minutes at room temperature, protected from light.
  • Measure absorbance at 734 nm against appropriate blank.
  • Express results as Trolox equivalents (μM) or calculate percentage inhibition relative to control.
FRAP Assay

The FRAP (Ferric Reducing Antioxidant Power) assay measures the reducing capacity of this compound by its ability to reduce ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH [5].

Protocol:

  • Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in 10:1:1 ratio.
  • Incubate FRAP reagent at 37°C for 10 minutes before use.
  • Add 100 μL of this compound solution (various concentrations) to 3 mL of FRAP reagent.
  • Incubate at 37°C for 30 minutes in the dark.
  • Measure absorbance at 593 nm against blank (FRAP reagent + solvent).
  • Prepare standard curve using FeSO₄·7H₂O (0.1-1.0 mM) and express results as mmol Fe(II) equivalents per gram of this compound.

Cellular Antioxidant Activity (CAA) Assay

While chemical assays provide valuable information about direct radical scavenging activity, the Cellular Antioxidant Activity (CAA) assay offers a more physiologically relevant assessment of this compound's antioxidant potential within biological systems. This method accounts for cellular uptake, metabolism, and intracellular localization, which significantly influence bioactive compound efficacy [4]. The CAA assay measures the ability of this compound to inhibit the formation of reactive oxygen species (ROS) or scavenge existing ROS in cultured cells, typically using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the Cellular Antioxidant Activity assay:

G Start Start CAA Assay CellPrep Cell Preparation (HepG2 or HUVEC cells) Start->CellPrep Plating Plate cells in 96-well plates CellPrep->Plating Treatment Treat with this compound (1-100 µM, 1-24 h) Plating->Treatment DCFH Load with DCFH-DA (25 µM, 1 h) Treatment->DCFH Wash Wash to remove excess probe DCFH->Wash Oxidant Induce oxidative stress (H₂O₂ or ABAP) Wash->Oxidant Measure Measure fluorescence (Ex/Em: 485/535 nm) Oxidant->Measure Analyze Analyze data Calculate IC₅₀ Measure->Analyze End End CAA Assay Analyze->End

Detailed CAA Protocol

Materials and Reagents:

  • Cell lines: HepG2 (human hepatocarcinoma) or HUVEC (human umbilical vein endothelial cells)
  • This compound: ≥95% purity, dissolved in DMSO (stock concentration 10-100 mM)
  • DCFH-DA probe: 25 mM stock solution in DMSO
  • Oxidative stress inducer: H₂O₂ (50-500 μM) or ABAP (2,2'-azobis-2-amidinopropane dihydrochloride; 600 μM)
  • Cell culture media: DMEM with 10% FBS and 1% penicillin-streptomycin
  • Black 96-well plates with clear bottoms for fluorescence measurement

Procedure:

  • Cell culture and plating: Maintain HepG2 or HUVEC cells in complete DMEM medium at 37°C in 5% CO₂. Plate cells at a density of 6×10⁴ cells/well in black 96-well plates and incubate for 24 hours to reach 80-90% confluence.
  • Treatment with this compound: Prepare serial dilutions of this compound in serum-free medium (final DMSO concentration ≤0.1%). Remove culture medium and add this compound solutions (100 μL/well). Incubate for 1-24 hours at 37°C to allow cellular uptake.
  • DCFH-DA loading: Prepare DCFH-DA working solution (25 μM) in serum-free medium. Remove this compound solutions, add DCFH-DA solution (100 μL/well), and incubate for 1 hour at 37°C in the dark.
  • Washing: Remove DCFH-DA solution and wash cells twice with PBS (100 μL/well) to remove excess probe.
  • Oxidative stress induction: Add oxidative stress inducer - either H₂O₂ (100-200 μM) or ABAP (600 μM) in PBS (100 μL/well).
  • Fluorescence measurement: Immediately measure fluorescence intensity every 5 minutes for 1-2 hours using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
  • Controls included:
    • Blank: Cells without DCFH-DA loading
    • Control: Cells with DCFH-DA and oxidant but no this compound
    • Positive control: Quercetin (10-50 μM) or other known antioxidants

Data Analysis:

  • Calculate fluorescence area under the curve (AUC) for each well
  • Determine percentage inhibition relative to control: CAA (%) = [1 - (AUC_sample / AUC_control)] × 100
  • Calculate IC₅₀ values (concentration providing 50% inhibition) using nonlinear regression
  • Ensure reproducibility with intra-assay RSD <5% and inter-assay RSD <10% [4]

Mechanistic Pathways of this compound Antioxidant Activity

This compound exerts its antioxidant effects through multiple molecular pathways that extend beyond direct free radical scavenging. Understanding these mechanisms is crucial for comprehensive antioxidant profiling and potential therapeutic applications. Recent studies have demonstrated that this compound activates specific cellular defense pathways that enhance the endogenous antioxidant response and protect against oxidative damage in vascular endothelial cells [2].

Akt/eNOS/NO and GSK-3β/Nrf2/HO-1 Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound modulates cellular antioxidant defenses:

G cluster_Akt Akt/eNOS/NO Pathway cluster_Nrf2 GSK-3β/Nrf2/HO-1 Pathway This compound This compound Akt1 Akt activation (phosphorylation) This compound->Akt1 GSK GSK-3β inhibition (phosphorylation) This compound->GSK eNOS1 eNOS activation (phosphorylation) Akt1->eNOS1 NO NO production eNOS1->NO Vaso Vasodilation Anti-apoptosis NO->Vaso Nrf2 Nrf2 translocation to nucleus GSK->Nrf2 ARE ARE activation Nrf2->ARE HO1 HO-1 expression ARE->HO1 AntiOx Antioxidant response Cytoprotection HO1->AntiOx OxStress Oxidative Stress (H₂O₂-induced) OxStress->Akt1 OxStress->GSK

Experimental Validation of Mechanism

Protocol for Investigating this compound-Activated Pathways:

  • Cell culture and treatment: Culture HUVEC cells in complete endothelial growth medium. Pre-treat cells with this compound (1-50 μM) for 2-24 hours before inducing oxidative stress with H₂O₂ (200-500 μM for 1-6 hours).
  • Western blot analysis:
    • Extract proteins using RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes
    • Probe with primary antibodies against: p-Akt (Ser473), total Akt, p-eNOS (Ser1177), total eNOS, p-GSK-3β (Ser9), total GSK-3β, Nrf2, HO-1, and β-actin (loading control)
    • Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection
  • Nuclear translocation studies:
    • Perform nuclear and cytoplasmic fractionation using commercial kits
    • Detect Nrf2 in both fractions to confirm translocation
  • NO production measurement:
    • Assess NO production using Griess reagent or fluorescent NO probes
    • Confirm eNOS dependency using inhibitors (L-NAME, 100 μM)
  • Pathway inhibition studies:
    • Use specific inhibitors: LY294002 (Akt inhibitor, 10-50 μM), SB216763 (GSK-3β inhibitor, 10-20 μM)
    • Pre-treat cells with inhibitors 1 hour before this compound addition to confirm pathway specificity

Extraction and Sample Preparation Considerations

The extraction methodology significantly influences this compound yield and antioxidant activity measurements. While specific extraction protocols for this compound from Geranium species require optimization based on the plant matrix, general principles from similar polyphenol extraction can be applied.

Microwave-Assisted Extraction (MAE) Optimization:

  • Solvent system: Ethanol-water mixtures (40-80% v/v) show optimal efficiency for polyphenol extraction [5]
  • Temperature: 60-100°C, with higher temperatures generally improving extraction efficiency up to degradation threshold
  • Time: 5-25 minutes, with longer extraction times increasing yield but potentially causing degradation
  • Solid-to-solvent ratio: 1:10 to 1:20 (g:mL) for efficient extraction
  • Optimal predicted conditions: 60°C, 22 minutes, 51% ethanol, 11 mL solvent volume [5]

Sample Purification and Analysis:

  • Purification: Use solid-phase extraction (C18 cartridges) or liquid-liquid partitioning for purification
  • Characterization: Employ UHPLC-ESI-Orbitrap-MS for identification and quantification [5]
  • Quantification: Determine this compound content using HPLC with UV detection (λ = 254-280 nm) or MS detection

Conclusion

This application note provides comprehensive methodologies for evaluating the antioxidant activity of this compound through integrated chemical, cellular, and mechanistic approaches. The combination of chemical assays (DPPH, ABTS, FRAP) with cellular models (CAA assay) and mechanistic studies (pathway analysis) offers researchers a robust framework for thorough antioxidant profiling. Implementation of these standardized protocols will enhance reproducibility and comparability across studies, facilitating the development of this compound as a potential therapeutic agent for oxidative stress-related conditions. The optimized cellular assay demonstrates superior physiological relevance with high reproducibility (intra-assay RSD <5%, inter-assay RSD <10%), making it particularly valuable for preclinical evaluation of this compound's antioxidant efficacy [4].

References

geraniin xanthine oxidase inhibition screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction or underexcretion of uric acid can lead to hyperuricemia, a condition underlying gout and associated with various other disorders such as kidney disease and metabolic syndrome [1]. Inhibiting XO is a established therapeutic strategy for managing hyperuricemia and gout, with drugs like allopurinol and febuxostat being classic examples. The search for new, effective, and safer inhibitors, particularly from natural products, remains an active area of research [1] [2].

Detailed Experimental Protocol for XO Inhibition Screening

This section provides a step-by-step methodology for evaluating the XO inhibitory activity of a test compound, such as geraniin.

Principle of the Assay

The assay is based on the XO-catalyzed oxidation of xanthine. The reaction generates uric acid, which can be quantified colorimetrically due to its strong absorbance at 560 nm [3] [4]. When an inhibitor is present, the formation of uric acid is reduced, leading to a decrease in absorbance. The degree of inhibition is calculated by comparing the activity of XO in the presence and absence of the test compound.

Reagents and Materials
  • Enzyme: Xanthine Oxidase (commercially available, e.g., from bovine milk).
  • Substrate: Xanthine solution (prepared in a weak alkaline solution if necessary).
  • Buffer: Potassium phosphate buffer (pH 7.5, 50 mM), suitable for maintaining enzyme activity.
  • Test Compound: this compound, dissolved in a compatible solvent like dimethyl sulfoxide (DMSO) or buffer. The final concentration of organic solvent in the assay should be kept low (typically <1%) to avoid denaturing the enzyme.
  • Positive Control: A known XO inhibitor, such as Allopurinol (dissolved in DMSO or weak alkaline solution).
  • Equipment: Microplate reader capable of measuring absorbance at 560 nm; multi-channel pipettes; and a 96-well plate [3] [4].
Experimental Workflow

The following diagram illustrates the key steps in the screening protocol:

G Start Start Assay Prep Prepare Reaction Mixture in Wells Start->Prep Incubate Pre-incubate Test Compound with XO (5 min, 25°C) Prep->Incubate Initiate Initiate Reaction by adding Xanthine Incubate->Initiate Measure Measure Absorbance at 560 nm (e.g., 30 min) Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Assay Calculate->End

Procedure
  • Solution Preparation: Prepare fresh solutions of XO, xanthine, and the test compound (this compound) in the appropriate buffer.

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Test Group: Xanthine + XO + this compound (at various concentrations).
    • Enzyme Control: Xanthine + XO + Buffer/Solvent (represents 100% enzyme activity).
    • Blank: Buffer + XO + this compound (corrects for absorbance of the compound itself).
    • Positive Control: Xanthine + XO + Allopurinol.
  • Pre-incubation: First, add the buffer, this compound solution (or control), and XO solution to the wells. Pre-incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme [3].

  • Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate to all wells.

  • Absorbance Measurement: Immediately place the plate in the microplate reader and monitor the increase in absorbance at 560 nm over 30 minutes at 25°C [3] [4].

  • Data Calculation:

    • Calculate the rate of reaction (ΔA/min) for each well.
    • The percentage of XO inhibition is calculated using the formula:

    Inhibition (%) = [1 - (ΔA_sample - ΔA_blank) / ΔA_control)] × 100

    • Generate a dose-response curve by plotting the inhibition percentage against the logarithm of the this compound concentration. The half-maximal inhibitory concentration (IC₅₀) value can be determined from this curve using non-linear regression analysis.

Expected Results and Data Interpretation

To contextualize the potential results for this compound, the table below summarizes the XO inhibitory activity (IC₅₀ values) of several natural flavonoids and a standard drug, as reported in recent literature. You can use this for comparison once you obtain your experimental data for this compound.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Natural Compounds

Compound / Extract Source IC₅₀ Value Positive Control (Allopurinol IC₅₀) Reference
Diosmetin Natural Flavonoid 1.86 ± 0.11 µM Not Specified [5]
Fisetin Natural Flavonoid 5.83 ± 0.08 µM Not Specified [5]
Genistein Natural Flavonoid 7.56 ± 0.10 µM Not Specified [5]
S. cumini Seed Extract Syzygium cumini (Methanol) 14.88 µg/mL 6.54 µg/mL [2]
Allopurinol Commercial Drug 6.54 µg/mL - [2]

A lower IC₅₀ value indicates a more potent inhibitor. If this compound shows an IC₅₀ value in the low micromolar or even nanomolar range, it would be considered a strong candidate for further investigation.

Mechanism of Inhibition and Advanced Studies

If this compound shows promising inhibitory activity, the following advanced experiments can be conducted to elucidate its mechanism of action, as demonstrated in recent studies [5] [1]:

  • Enzyme Kinetics: Perform the standard inhibition assay at several substrate (xanthine) concentrations and several this compound concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition mode (e.g., competitive, non-competitive, mixed). For instance, the flavonoids Diosmetin and Genistein were identified as competitive inhibitors, while Fisetin was a mixed inhibitor [5].
  • Molecular Docking: Use computational modeling to predict how this compound binds to the active site of XO. This can identify key interacting amino acid residues (e.g., LEU257, ILE353, and VAL259 have been identified as crucial for flavonoid binding [5]) and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
  • Fluorescence Quenching: Study the interaction between this compound and XO using fluorescence spectroscopy. A decrease in XO's intrinsic fluorescence upon binding this compound can be used to calculate binding constants and determine if the quenching is static (complex formation) or dynamic (collisional) [5].
  • Structural Analysis: Employ techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to investigate if this compound binding induces conformational changes in the XO protein, such as an increase in α-helix content, which can enhance enzyme stability [5].

Critical Considerations and Troubleshooting

  • Solvent Interference: Ensure the solvent used for this compound does not absorb at 560 nm. Always include a blank with the highest solvent concentration used.
  • Enzyme Activity: The specific activity of the commercial XO enzyme can vary between batches and suppliers. Perform a pilot experiment to determine the appropriate amount of enzyme to use to ensure a linear reaction rate during the measurement period.
  • Data Reproducibility: Conduct all experiments at least in triplicate to ensure statistical significance and reproducibility of the results.
  • Cell-Based and In Vivo Studies: A positive result in this in vitro assay is only the first step. Promising inhibitors must be evaluated in cell-based models and ultimately in animal models of hyperuricemia to confirm efficacy and safety before any clinical potential can be ascertained [1].

References

Comprehensive Application Notes and Protocols for Geraniin in Cell Culture Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geraniin

This compound is a natural ellagitannin found in various edible fruits, nuts, and medicinal plants such as Geranium thunbergii, pomegranate, blackberries, walnuts, and almonds. This compound has demonstrated diverse biological activities including anticancer, anti-inflammatory, antioxidant, and antiviral properties. In recent years, this compound has gained significant attention in pharmacological research, particularly for its potential in cancer therapy and cytoprotection. These application notes provide detailed protocols for using this compound in cell culture systems, summarizing effective treatment concentrations across different cell models, and outlining standard methodologies for evaluating its biological effects [1] [2] [3].

This compound Preparation and Storage

Stock Solution Preparation
  • Solubility: this compound is soluble in DMSO and water. For cell culture applications, prepare a concentrated stock solution in DMSO.
  • Standard Stock Concentration: 10 mM in DMSO is commonly used [2] [4].
  • Working Dilution: Dilute the stock solution in cell culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [4] [3].
  • Filtration: For sterility, filter the stock solution through a 0.22 μm membrane filter before use.
  • Storage: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles to maintain stability [2].

Treatment Concentrations for Various Cell Models

The table below summarizes effective this compound concentrations reported in recent scientific literature for different cell types and experimental purposes:

Table 1: this compound Treatment Concentrations for Various Cell Models

Cell Type Experimental Purpose Effective Concentration Range Key Findings Citation
Nasopharyngeal Carcinoma (C666-1) Anticancer/Autophagy 0-10 μM for 24h Inhibited cell viability, induced autophagy via PI3K/Akt/mTOR [1]
Human Glioma (U87, LN229) Anticancer/Apoptosis 5-80 μM for 48h Suppressed STAT3 signaling, induced apoptosis [4]
Bone Marrow Mesenchymal Stem Cells (MSCs) Cytoprotection 2.5-10 μM (pre-treatment for 24h) Protected against H₂O₂-induced oxidative stress via PI3K/Akt [5]
Osteoclasts (Primary rat) Bone Resorption Inhibition 10⁻⁹ to 10⁻⁷ M Suppressed cathepsin K expression [6]
Raw 264.7 Macrophages Anti-inflammatory 50-100 μM for 24h Inhibited NO production, reduced iNOS and COX-2 [3]
Vero Cells Antiviral (HSV-1) EC₅₀: 8.3 μg/mL Inhibited HSV-1 replication [7]

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment via MTT Assay

Purpose: To evaluate this compound's effect on cell viability [1] [4].

  • Cell Seeding: Plate cells in 96-well plates at optimal density (e.g., 5 × 10³ cells/well for C666-1 cells) in complete medium.
  • Incubation: Culture for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Treatment: Add fresh medium containing this compound at various concentrations (include DMSO vehicle control).
  • MTT Incubation: After treatment (typically 24-48 hours), add 20 μL MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
  • Formazan Dissolution: Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.
  • Absorbance Measurement: Measure at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as percentage of vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Purpose: To quantify this compound-induced apoptotic cell death [4].

  • Cell Treatment: Treat cells with this compound for desired duration (e.g., 48 hours for glioma cells).
  • Cell Harvesting: Collect both adherent and floating cells by trypsinization.
  • Staining: Resuspend cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions.
  • Incubation: Incubate for 15 minutes in the dark at room temperature.
  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer. Use untreated cells to set basal apoptosis levels.
Protocol 3: Western Blot Analysis for Signaling Pathways

Purpose: To investigate this compound's effects on key signaling pathways [1] [4].

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 30-50 μg of total protein by SDS-PAGE.
  • Protein Transfer: Transfer to nitrocellulose or PVDF membranes.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies (e.g., p-STAT3, STAT3, PI3K, Akt, mTOR, LC3, ATG7) overnight at 4°C [1] [4].
    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
  • Detection: Use enhanced chemiluminescence (ECL) substrate and visualize bands.
Protocol 4: Intracellular ROS Measurement

Purpose: To assess this compound's impact on reactive oxygen species production [1].

  • Cell Treatment: Seed cells in 24-well plates (1 × 10⁶ cells/well). Treat with this compound.
  • Staining: After treatment, incubate with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C.
  • Washing: Wash twice with PBS to remove excess dye.
  • Visualization and Quantification:
    • Observe under fluorescence microscope at different time intervals (0, 15, 30, 60, 90 minutes).
    • Quantify fluorescence intensity using image analysis software.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through modulation of multiple signaling pathways. The following diagram illustrates the key molecular mechanisms:

Figure 1: Key Signaling Pathways Modulated by this compound Treatment

Important Considerations and Troubleshooting

  • Cell Type Variability: Response to this compound varies significantly between cell types. Always perform preliminary range-finding experiments.
  • Time-Kinetics Studies: Include multiple time points (e.g., 24, 48, 72 hours) to capture temporal effects.
  • Solvent Controls: Always include DMSO vehicle controls at equivalent concentrations.
  • Combination Studies: For enhanced therapeutic effects, consider combining this compound with other agents (e.g., ROS inhibitors or apoptosis inducers) [1].
  • Mechanistic Studies: Use specific pathway inhibitors (e.g., LY294002 for PI3K) to confirm mechanism of action [5].

Conclusion

These application notes provide comprehensive guidelines for using this compound in cell culture studies. The documented concentrations and protocols offer researchers a solid foundation for investigating this compound's diverse biological activities. Particular attention should be paid to cell type-specific responses and appropriate controls to ensure reproducible results. This compound shows promising potential as a therapeutic agent, especially in oncology and cytoprotection applications.

References

geraniin animal model dosing administration

Author: Smolecule Technical Support Team. Date: February 2026

Geraniin Application Notes & Protocols

Dosing and Administration in Animal Models

The table below summarizes key parameters from established animal studies for designing experiments with this compound.

Table 1: this compound Dosing and Administration in Rodent Models

Study Focus Animal Model Disease Induction This compound Dose & Form Administration Route & Duration Key Efficacy Findings
Hypertensive Vascular Remodelling [1] Male Sprague-Dawley rats 8-week High-Fat Diet (HFD) 25 mg/kg/day (purified, >95%) Oral gavage (in 10% glucose water); 4 weeks Ameliorated hypertension, vascular oxidative stress, and inflammation; effects comparable to captopril (40 mg/kg/day).
Metabolic Syndrome & Prebiotic Potential [2] [3] Male Sprague-Dawley rats 12-week High-Fat Diet (HFD) 5 mg/kg/day & 50 mg/kg/day (purified); 115 mg/kg/day (this compound-Enriched Extract, GEE) Oral gavage; final 4 weeks of the 12-week diet Attenuated glucose intolerance, dyslipidemia; increased beneficial gut bacteria (e.g., Alloprevotella, Blautia).
Systemic Oxidative Stress [4] Male Sprague-Dawley rats 6-week High-Fat Diet (HFD) 10 mg/kg/day & 50 mg/kg/day (purified, >95%) Oral administration; 4 weeks Restored oxidative stress biomarkers and serum antioxidants; protection against organ toxicity, particularly in the pancreas.
Detailed Experimental Protocol

This protocol is synthesized from the methodologies of the cited studies, focusing on the HFD-induced metabolic syndrome model [1] [2].

A. Test Compound Preparation

  • Source & Purification: this compound can be purified from the rinds of Nephelium lappaceum (rambutan). A common method involves ethanolic extraction followed by purification using reverse-phase C18 column chromatography with a water-acetonitrile gradient [4].
  • Purity Verification: Confirm this compound purity (>95%) using High-Performance Liquid Chromatography (HPLC) and identity with Liquid Chromatography-Mass Spectrometry (LC-MS) or 1H-NMR [1] [4].
  • Dosing Formulation: For oral gavage, dissolve purified this compound crystals in 10% (w/v) glucose water to improve palatability and compliance. Prepare fresh solutions [1].

B. Animal Model & Study Design

  • Animals: Use male Sprague-Dawley rats (post-weaning, 3 weeks old). House individually under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water [1] [4].
  • Induction of Metabolic Syndrome:
    • High-Fat Diet (HFD): Feed a diet containing 60% fat by weight for 8-12 weeks to induce obesity, hypertension, and metabolic aberrations [1] [2].
    • Control Group: Maintain an age-matched group on a standard normal diet (ND).
  • Treatment Regimen:
    • After the disease induction phase, randomly divide HFD-fed rats into treatment groups (n=6-8).
    • Administer this compound (or vehicle) via oral gavage once daily for 4 weeks. Continue HFD feeding during this treatment period [1].
    • Include a positive control group, such as captopril (40 mg/kg/day) for hypertension studies [1].

C. Key Outcome Assessments

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff system [1].
  • Metabolic Parameters:
    • Glucose Tolerance: Perform an Oral Glucose Tolerance Test (OGTT) on fasted rats [2].
    • Lipid Profile: Analyze plasma for total cholesterol, triacylglycerides, LDL, and HDL [2].
    • Inflammation & Oxidative Stress: Assess plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and oxidative stress biomarkers (e.g., malondialdehyde-MDA, protein carbonyl content-PCC) [1] [4].
  • Sample Collection: At endpoint, euthanize animals after fasting. Collect plasma, tissue samples (liver, aorta, white adipose tissue), and feces. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis [1] [2].

Proposed Mechanism of Action

This compound's beneficial effects in treating metabolic syndrome are multi-faceted. The diagram below illustrates the integrated mechanisms derived from current research.

G cluster_gut Gut Microbiota Interaction cluster_molecular Molecular & Organ-Level Effects This compound This compound Oral Administration Gut Modulation of Gut Microbiota This compound->Gut Despite Poor Bioavailability OS Reduces Oxidative Stress This compound->OS Direct & Indirect Antioxidant Action Inflam Suppresses Vascular Inflammation This compound->Inflam Suppresses Pro-inflammatory Mediators SCFA Increased Butyrate Producers Gut->SCFA Promotes Metab Improves Metabolic Parameters (Glucose, Lipids, Blood Pressure) SCFA->Metab Potential Prebiotic Mechanism OS->Metab Leads to Remodel Ameliorates Hypertensive Vascular Remodelling Inflam->Remodel Leads to Metab->Remodel Contributes to

Diagram Title: Integrated Mechanisms of this compound Against Metabolic Syndrome

The diagram shows that this compound's effects are mediated through two primary, potentially interconnected, pathways: a direct systemic antioxidant and anti-inflammatory effect, and an indirect prebiotic effect via modulation of the gut microbiota [1] [2].

Critical Considerations for Researchers

  • Dose-Dependent and Non-Monotonic Effects: One study noted that 25 mg/kg was more effective at improving metabolic derangements, including hypertension, than higher doses (50 and 100 mg/kg) [1]. A thorough dose-response study is recommended for new research.
  • Vehicle and Animal Compliance: Using 10% glucose water as a vehicle for oral gavage was reported to minimize animal resistance, which is crucial for the welfare and consistency of long-term studies [1].
  • Compound Characterization: The efficacy and reproducibility of results depend heavily on the quality and purity of this compound. Rigorous characterization using HPLC and LC-MS/-NMR upon procurement or extraction is essential [1] [4].

References

geraniin hydrolysis prevention during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Prevent Geraniin Hydrolysis

Strategy Experimental Implementation Rationale & Supporting Evidence
Acidification of Solvents Acidify all aqueous solvents (e.g., water, methanol in water) to pH 5.0 using acetic acid [1]. This compound is easily oxidized under neutral or alkaline conditions [1]. An acidic environment prevents oxidative degradation.
Use of Antioxidants Add 0.01% ascorbic acid to reconstitution solvents and standard solutions [1]. Ascorbic acid acts as an antioxidant, protecting this compound's multiple phenolic hydroxyl groups from oxidation [1].
Low-Temperature Processing Perform sample drying steps under a nitrogen stream at 50°C instead of higher temperatures [1]. Minimizes thermal exposure, reducing the risk of heat-induced degradation during sample preparation.
Optimized Solvent System Use 50% methanol/water/0.01% ascorbic acid for reconstituting dried extracts [1]. This combination provides a stabilized medium for the final analytical sample, combining acidification and antioxidant protection.

Detailed Extraction & Stabilization Protocol

The following workflow details a specific method for extracting and stabilizing this compound, incorporating the strategies above. This protocol is adapted from a UPLC method for determining this compound in rat plasma [1].

G Start Start Plant Material Acidification Acidify Solvents Start->Acidification Extraction Liquid-Liquid Extraction with Ethyl Acetate Acidification->Extraction Drying Drying under Nitrogen at 50°C Extraction->Drying Reconstitution Reconstitution in Stabilized Solvent (50% Methanol/Water/0.01% Ascorbic Acid) Drying->Reconstitution Analysis UPLC or HPLC Analysis Reconstitution->Analysis

Step-by-Step Instructions:

  • Solvent Preparation: Acidify all required aqueous solvents to pH 5.0 using acetic acid. Prepare a reconstitution solvent of 50% methanol in water containing 0.01% ascorbic acid [1].
  • Sample Extraction: For a liquid sample (e.g., plant extract filtrate), use liquid-liquid extraction with ethyl acetate. The sample should be acidified and mixed with an ascorbic acid solution prior to extraction [1].
  • Combined Extracts: After extraction, combine the organic layers (ethyl acetate) from multiple extractions.
  • Gentle Drying: Evaporate the combined organic solvent to dryness under a stream of nitrogen gas. The water bath temperature for this process should be maintained at 50°C to avoid excessive heat [1].
  • Stabilized Reconstitution: Reconstitute the dried extract in the prepared stabilized solvent (50% methanol/water/0.01% ascorbic acid) for subsequent analysis [1].

FAQs on this compound Stability

Q1: Why is this compound particularly susceptible to degradation? this compound's molecular structure contains several phenolic hydroxyl groups, which make it prone to oxidation, especially in neutral or alkaline environments [1].

Q2: What is the role of ascorbic acid in the protocol? Ascorbic acid acts as an antioxidant. It is added to protect this compound's phenolic hydroxyl groups from oxidation during sample preparation and storage [1].

Q3: Can I use other acids for acidification? The cited protocol specifically used acetic acid [1]. While other mild acids might be suitable, it is recommended to verify their compatibility with this compound and the analytical system. Strong mineral acids should be avoided as they might promote hydrolysis.

Q4: How should standard solutions of this compound be stored? Stock and standard solutions should be prepared in methanol and stored at 4°C in brown volumetric flasks to protect from both thermal and light degradation [1].

Analytical Verification

To confirm the success of your stabilization strategy, you can verify the integrity of the extracted this compound using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). The established method uses the following conditions [1]:

  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)
  • Mobile Phase: Isocratic elution with 83% 0.1% Trifluoroacetic Acid (A) and 17% Acetonitrile (B)
  • Detection: UV detection at a wavelength of 280 nm

A sharp, symmetrical peak for this compound with no significant degradation peaks indicates that hydrolysis and oxidation have been effectively prevented.

References

Geraniin Stability & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

For optimal stability, adhere to the following storage conditions as detailed in the safety data sheet [1].

Parameter Specification
Recommended Storage Temperature 2 - 8 °C [1]
Environment Cool, well-ventilated area [1]
Light Sensitivity Protect from light [1]
Container Keep container tightly sealed [1]
Moisture Sensitivity Keep in a dry environment [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1]

Physicochemical Properties & Handling

Understanding these properties can help troubleshoot issues related to solubility and formulation. The following data is summarized from a pharmacological study [2].

Property Geraniin Ellagic Acid (Metabolite) Gallic Acid (Metabolite)
Lipophilicity (Log P) -0.73 ± 0.17 [2] 0.11 ± 0.06 [2] 0.71 ± 0.21 [2]
Solubility in Gastric Fluid Poor (0.61 - 8.10 mg/mL) [2] - -
Solubility in Intestinal Fluid Good (3.59 - 14.32 mg/mL) [2] - -
General Solubility Soluble in water, methanol, ethanol, acetone [3] - -

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for assessing the stability of this compound under various conditions, which can help in designing robust experiments.

GeraniinStabilityWorkflow Start Start: this compound Sample Light Light Exposure Test Start->Light Heat Thermal Stability Test Start->Heat pH Chemical Stability (pH) Start->pH Analyze Analyze Degradation Light->Analyze e.g., HPLC Heat->Analyze e.g., HPLC pH->Analyze e.g., HPLC Results Determine Stable Conditions Analyze->Results

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for long-term storage of this compound? The most critical factors are temperature and light. This compound must be stored at 2-8°C and protected from light to prevent degradation [1]. The container should be kept tightly sealed in a dry place [1].

Q2: My this compound solution appears to have precipitated. What could be the cause? this compound has variable solubility. It shows poor solubility in acidic (gastric) conditions but good solubility in intestinal fluids [2]. Check the pH of your solvent. Using a biorelevant intestinal fluid or aqueous-organic solvent mixtures (e.g., methanol-water) as used in extraction protocols may help re-dissolve it [3].

Q3: Are there any specific materials I should avoid when handling or storing this compound? Yes. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1]. Ensure that containers, transfer equipment, and any co-formulants are chemically compatible.

Q4: What are the key metabolites of this compound I should look for in stability studies? During stability testing or metabolism studies, monitor for the presence of ellagic acid and gallic acid, as these have been identified as its main metabolites [2].

Important Disclaimer for Researchers

  • For Research Use Only: The information provided here is for research applications only and is not for human or veterinary use [1].
  • Toxicological Data: The toxicological effects of this compound have not been thoroughly studied [1].
  • User Responsibility: The burden of safe use of this material rests entirely with the user. Always consult the most recent MSDS and relevant literature before beginning experiments [1].

References

Solvent Systems & Optimal Conditions for Geraniin Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two effective solvent systems and their optimized conditions for extracting geraniin and related ellagitannins from rambutan peel.

Solvent System Optimal Conditions Key Outcomes Compatible Compounds

| Aqueous Ethanol [1] | • Temperature: 60 °C • Time: 34 min • Ethanol Concentration: 54 vol% | • High yield of polyphenol-rich crude extract [1] | this compound, Ellagic Acid, Corilagin [1] | | NADES [2] | • HBA/HBD: Betaine & 1,2-Propanediol (1:2 M ratio) • Water Content: 20% • Temperature: 80 °C • Time: 60 min | • High ellagitannin yield (54.29 μg/mg) • Potent antioxidant activity [2] | this compound, Corilagin, Ellagic Acid, Gallic Acid [2] |

Experimental Protocols

Here are detailed methodologies for the two extraction techniques.

Accelerated Solvent Extraction (ASE) with Aqueous Ethanol [1]

This method uses pressurized conditions for efficiency.

  • Sample Preparation: Wash rambutan peels, dry at 70 °C to ~5% moisture, and grind into a coarse powder (5-10 mesh).
  • Extraction Setup: Load about 15 g of dried powder into an ASE extraction cell.
  • Extraction Parameters: Set the ASE system to the optimal conditions:
    • Temperature: 60 °C
    • Time: 34 min
    • Ethanol Concentration: 54 vol% in water
    • Use one static cycle with 60% flush volume and 180 s purge time.
  • Extract Recovery: Collect the extract and evaporate to dryness using a rotary evaporator at 45 °C. The resulting crude extract is rich in polyphenols, including this compound.
Natural Deep Eutectic Solvents (NADES) Extraction [2]

This green method uses a solvent composed of betaine (hydrogen bond acceptor) and 1,2-propanediol (hydrogen bond donor) in a 1:2 molar ratio.

  • NADES Preparation: Mix betaine and 1,2-propanediol to form the eutectic solvent.
  • Extraction Setup: Mix the rambutan peel powder with the NADES.
  • Extraction Parameters: Carry out the extraction under the following optimized conditions:
    • Temperature: 80 °C
    • Time: 60 min
    • Water Content in NADES: 20%
  • Extract Recovery: Separate the liquid extract from the solid residue. The resulting extract has high ellagitannin content and antioxidant activity.

Extraction Workflow

For a visual guide, the following diagram outlines the general decision-making workflow for selecting and optimizing a this compound extraction method based on the information above.

geraniin_extraction This compound Extraction Method Selection Start Start: Choose Extraction Goal Goal1 High-Yield Crude Extract for Antioxidant Use Start->Goal1 Goal2 High-Purity Ellagitannins with Green Chemistry Start->Goal2 Method1 Method: Accelerated Solvent Extraction (ASE) Goal1->Method1 Method2 Method: Natural Deep Eutectic Solvents (NADES) Goal2->Method2 Solvent1 Solvent: Aqueous Ethanol Method1->Solvent1 Solvent2 Solvent: Betaine & 1,2-Propanediol Method2->Solvent2 Cond1 Optimal Conditions: • Temp: 60°C • Time: 34 min • Ethanol: 54% Solvent1->Cond1 Cond2 Optimal Conditions: • Temp: 80°C • Time: 60 min • Water: 20% Solvent2->Cond2 Outcome1 Outcome: Polyphenol-rich Crude Extract Cond1->Outcome1 Outcome2 Outcome: High Ellagitannin Yield & Antioxidant Activity Cond2->Outcome2

Frequently Asked Questions

Q1: What are the primary advantages of using NADES over conventional solvents like methanol? NADES are non-toxic, biodegradable, and cost-effective, providing a safer and more environmentally friendly alternative. They are also tunable, meaning their composition can be designed to selectively target specific compounds like this compound, often resulting in enhanced bioactivity of the extract [2].

Q2: My extraction yield is low. What parameters should I check first? The most critical factors to optimize are temperature, extraction time, and solvent concentration [1]. For aqueous ethanol, ensure you are close to 54% concentration and 60°C. For NADES, verify the water content (20%) and temperature (80°C), as water content is crucial for the solvent's effectiveness and viscosity [2].

Q3: Can I use Rambutan peel extract as a natural antioxidant? Yes. Studies confirm that the crude extract, rich in this compound and other polyphenols, effectively retards lipid oxidation. This makes it a strong candidate to replace synthetic antioxidants in food, cosmetic, and pharmaceutical products [1].

References

Geraniin Purification: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main obstacles you may face during geraniin purification and the corresponding strategic solutions.

Challenge Description & Impact Proposed Solution
Complex Plant Matrix [1] [2] Co-extraction of similar compounds (flavonoids, phenolic acids, other ellagitannins) complicates separation and reduces final purity. Use a combination of solvents (e.g., ethanol-water) for selective extraction [3] and sequential chromatography (e.g., silica gel, HPLC) [1].
Solvent Selection & Optimization Inefficient extraction leads to low yield. Solvent polarity directly influences which compounds are extracted. [3] Employ optimized solvent systems like 50% ethanol or Natural Deep Eutectic Solvents (NADES) for higher ellagitannin yield. [3]
Compound Instability [4] This compound can be sensitive to environmental factors (pH, temperature) during processing, leading to degradation. Control extraction temperature (e.g., 80°C) [3] and avoid extreme pH conditions to maintain integrity. [4]
Yield Variability [1] This compound content in plant material is inconsistent, affected by plant species, geographic origin, and harvest time. [1] Source plant material from known, reliable suppliers and perform pre-extraction analysis to quantify this compound content. [4]

Standardized Workflow for this compound Extraction & Purification

Here is a detailed experimental protocol for obtaining this compound, adapted from research on Nephelium lappaceum (rambutan) peel. [3] [4] The following diagram illustrates the complete multi-step process.

G This compound Extraction and Purification Workflow Start Start P1 Plant Material Preparation (Peel separation, washing, drying, powdering) Start->P1 End End P2 Solvent Extraction (Solvent: 50% Ethanol or NADES) Conditions: 80°C, 1 hour, sonication P1->P2 P3 Filtration & Concentration (Crude extract obtained) P2->P3 P4 Liquid-Liquid Extraction (Further partition with ethyl acetate) P3->P4 P5 Column Chromatography (Silica gel or Sephadex LH-20) P4->P5 P6 This compound-Enriched Extract (GEE) P5->P6 P7 Advanced Purification (Preparative HPLC) P6->P7 P8 High-Purity this compound (Verification via LC-MS) P7->P8 P8->End

Materials & Equipment
  • Plant Material: Dried, powdered peel of Nephelium lappaceum (Rambutan) or other this compound-rich sources like Geranium species. [1] [4]
  • Solvents: Ethanol, distilled water, ethyl acetate, phosphoric acid, acetonitrile (HPLC grade). [3]
  • Equipment: Ultrasonic bath, heating mantle, rotary evaporator, filtration setup, HPLC system with preparative column, LC-MS. [3] [4]
Step-by-Step Protocol
  • Plant Material Preparation

    • Manually separate the peel from the fruit flesh.
    • Wash the peels thoroughly with distilled water.
    • Dry the peels completely, then pulverize them into a fine powder using a laboratory blender. [3]
  • Solvent Extraction

    • Mix 100 mg of the peel powder with 10 mL of extraction solvent. Two effective options are:
      • Option A (Conventional): 50% Ethanol in water. [3]
      • Option B (Innovative): Natural Deep Eutectic Solvents (NADES), such as Betaine and 1,3-Propanediol, diluted with water. [3]
    • Subject the mixture to ultrasonic-assisted extraction at 80°C for 1 hour. [3]
    • Filter the extract to remove solid debris. The filtrate is your crude extract.
  • Crude Extract Concentration

    • Concentrate the filtered extract using a rotary evaporator at reduced pressure and moderate temperature (e.g., 40-50°C) to avoid degradation.
  • Liquid-Liquid Extraction (Optional)

    • Partition the concentrated aqueous extract with an organic solvent like ethyl acetate. This compound and other ellagitannins may partition into the aqueous layer, helping to remove non-polar impurities.
  • Column Chromatography

    • This is a key step for enrichment. Use a glass column packed with a stationary phase like Silica gel or Sephadex LH-20. [1]
    • Load the concentrated extract onto the column.
    • Elute with a gradient solvent system (e.g., increasing polarity of water/methanol or water/ethanol).
    • Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or analytical HPLC. Pool fractions rich in this compound to obtain a This compound-Enriched Extract (GEE). [4]
  • Advanced Purification & Verification

    • For high-purity this compound, subject the GEE to Preparative HPLC. [1]
    • Use a reverse-phase C18 column and a mobile phase of water (with 0.1% formic acid) and acetonitrile with a tailored gradient.
    • Collect the peak corresponding to the this compound standard.
    • Verify the identity and purity of the final product using Liquid Chromatography-Mass Spectroscopy (LC-MS). [4]

Frequently Asked Questions (FAQs)

Q1: What is the best source of this compound for a purification project? The peel of *Nephelium lappaceum* (rambutan) is an excellent source as it is a waste product and contains high concentrations of this compound. [2] [4] Other well-documented sources include plants from the Geranium family (e.g., Geranium thunbergii, Geranium robertianum) and Euphorbia species. [5] [1]

Q2: How can I confirm the identity of my purified compound as this compound? The definitive method is Liquid Chromatography-Mass Spectroscopy (LC-MS). This allows you to compare the retention time and mass-to-charge ratio (m/z) of your sample with an authentic this compound standard. [4] HPLC with a diode-array detector (DAD) can also be used for initial characterization by comparing UV-Vis spectra. [3]

Q3: My this compound yields are low and inconsistent. What could be the reason? this compound content is highly variable and depends on the plant species, geographic origin, time of harvest, and plant part used. [1] To ensure consistency, source your plant material from a reliable and consistent supplier and perform initial phytochemical screening to quantify the this compound content in your raw material.

Q4: Why is the bioavailability of this compound considered poor, and why is this a challenge for drug development? this compound is a large, complex molecule (an ellagitannin) that is not easily absorbed in the human intestine. [4] Its biological effects are largely attributed to its interactions with gut microbiota, which break it down into smaller, absorbable metabolites like urolithins. [4] This poor bioavailability is a key challenge for its development as a conventional oral drug and is a primary reason to study its prebiotic and gut-mediated mechanisms.

References

geraniin cytotoxicity testing safe concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Safe In Vitro Concentrations of Geraniin

The table below consolidates non-cytotoxic concentrations of this compound across various cell lines, as established in recent scientific literature.

Cell Line / Model Cell Type Safe Concentration Range Toxic Concentration Key Experimental Parameters Citation
HepG2 Human Hepatoma 1 - 25 µM 50 and 100 µM 24-hour exposure; MTT assay [1]
PC12 Rat Neuronal 0.625 - 10 µM Not specified in results OGD/R model; CCK-8 assay [2]
RAW 264.7 Mouse Macrophage Up to 100 µM Not observed at 100 µM 24-hour exposure; cytotoxicity kit [3]
A549 Human Lung Epithelial Up to 250 µg/mL (extract) CC50: 715 µg/mL (extract) 24-hour exposure; MTT assay [4]
U87 & LN229 Human Glioma IC50: ~80 µM 5 - 80 µM (dose-dependent) 48-hour exposure; MTT assay [5]
Normal Human Astrocytes Normal Glial Cells Up to 80 µM No significant impact on viability 48-hour exposure; MTT assay [5]

Detailed Experimental Protocols

Here are the methodologies for the key assays cited in the data.

MTT Assay for Cell Viability (HepG2 Cells)

This protocol is adapted from the study that established the 1-25 µM safe range for HepG2 cells [1].

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells per well.
  • Incubation: Allow cells to adhere and grow for 24 hours in a DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.
  • Treatment: Prepare this compound stock solution in DMSO and dilute to final working concentrations (e.g., 1, 10, 25, 50, 100 µM) in the culture medium. Replace the medium in the wells with the this compound-containing medium. Include control wells with medium only and vehicle control (DMSO at the same dilution as test groups).
  • Exposure: Incubate the plate for 24 hours under the same conditions.
  • MTT Reaction: After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).
  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control groups.
CCK-8 Assay for Cell Viability (PC12 Cells)

This protocol is based on the oxygen-glucose deprivation/reoxygenation (OGD/R) model in PC12 cells [2].

  • Cell Culture: Maintain PC12 cells in an appropriate medium. For the OGD/R model, first subject the cells to OGD to simulate ischemic conditions.
  • Treatment and Reoxygenation: After OGD, replace the medium with normal culture medium containing different concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) for the reoxygenation phase.
  • CCK-8 Incubation: Add the CCK-8 reagent directly to the wells and incubate the plate for 1-4 hours at 37°C.
  • Measurement: Measure the absorbance at 450 nm. The amount of formazan dye generated is proportional to the number of living cells.

Key Considerations for Cytotoxicity Testing

To ensure reliable and reproducible results, please consider the following factors derived from general cytotoxicity testing standards and the specific studies on this compound.

  • Time-Dependent Cytotoxicity: Cytotoxicity can be tightly related to exposure time. A concentration that appears safe after 24 hours may become toxic after 48 hours [6]. Always specify the exposure time in your protocols, as this is a critical factor in defining a "safe" concentration.
  • Cell Line Specificity: this compound's effects are cell-type dependent. It can be cytotoxic to cancer cell lines (e.g., glioma U87 cells) at concentrations that are safe for non-cancerous cells (e.g., normal human astrocytes) [5]. The safe dose must be empirically determined for your specific cell model.
  • Assay Selection and Variability: The choice of viability assay (e.g., MTT, CCK-8, Neutral Red Uptake) can influence results. Interlaboratory variability in cytotoxicity testing is a known challenge. Key parameters that can affect outcomes include the percentage of serum in the culture medium and the incubation time [7]. Adhering to standardized, well-documented protocols is essential for minimizing variability.
  • Mechanisms of Action and Cytoprotection: At non-cytotoxic concentrations, this compound often exhibits cytoprotective and antioxidant effects. The proposed mechanism involves the activation of the Nrf-2/HO-1 signaling pathway, which upregulates cellular defense systems against oxidative stress [2] [1]. The diagram below illustrates this pathway.

G This compound This compound ERK ERK This compound->ERK Activates GSK3b GSK3b This compound->GSK3b Inactivates Nrf2 Nrf2 ERK->Nrf2 Activates GSK3b->Nrf2 Inactivates (prevents degradation) HO1 HO1 Nrf2->HO1 Upregulates Cytoprotection Cytoprotection HO1->Cytoprotection Leads to

Troubleshooting Common Issues

  • Issue: High cytotoxicity at concentrations reported as safe in literature.
    • Solution: Verify the solvent concentration (e.g., DMSO) in your culture medium. Ensure it is ≤0.1% as a vehicle control. Re-check the purity of the this compound compound and confirm you are testing the correct chemical form. Re-evaluate the safe concentration range for your specific cell line and conditions, as passage number and culture conditions can influence results.
  • Issue: Inconsistent viability results between replicates or assays.
    • Solution: Ensure consistent cell seeding density and passage number. Use freshly prepared this compound solutions or verify the stability of stock solutions. Confirm that the serum batch in your culture medium is consistent, as serum concentration can significantly impact test outcomes [7].

References

geraniin in vivo administration vehicle selection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the most common vehicle for Geraniin in rodent studies?
    • A: The most frequently documented method is to first dissolve this compound in DMSO and then dilute it with normal saline (0.9% NaCl) for intraperitoneal injection. The final concentration of DMSO should be kept low to minimize toxicity [1] [2].
  • Q2: Can this compound be administered orally?
    • A: Yes. While specific vehicles for oral gavage in animal studies are less explicitly detailed in the search results, this compound is routinely studied for its systemic effects after oral ingestion, confirming its bioavailability via this route [3] [4].
  • Q3: Why is vehicle control important?
    • A: A vehicle control group (administered the vehicle without the active compound) is essential to confirm that any observed effects are due to this compound itself and not the solvent used for delivery [5].

Vehicle Options for In Vivo Administration

The table below summarizes potential vehicles based on common practices in pharmacological research and the specific examples found for this compound.

Vehicle Type Description Pros / Cons Reported Example for this compound

| DMSO + Saline | Dimethyl sulfoxide as initial solvent, diluted with normal saline [1] [6]. | Pros: Excellent for dissolving difficult compounds. Cons: High concentrations can be toxic; requires strict control of final concentration. | Intraperitoneal injection in rats; DMSO dissolved and diluted with saline to 5, 10, and 20 mg/kg doses [1]. | | Aqueous Solution (PBS) | Phosphate-Buffered Saline, an isotonic buffer [6]. | Pros: Biocompatible, suitable for various routes (IV, IP). Cons: Limited solubility for many polyphenols. | Subcutaneous injection in mice; dissolved in DMSO and further diluted in PBS [2]. | | Lipid-Based Carriers | Emulsions, liposomes, or nanostructured lipid carriers (NLCs) [6]. | Pros: Can enhance solubility and bioavailability of poorly water-soluble drugs. Cons: More complex formulation process; potential stability issues. | No direct example found for this compound, but a promising option for future development. | | Hydrogels | Hydrophilic polymer networks that can encapsulate drugs [6]. | Pros: Can provide sustained/controlled release; good for localized delivery. Cons: May not be suitable for systemic administration. | No direct example found for this compound. |

Experimental Protocol: Vehicle Preparation & Administration

Here is a detailed methodology for preparing and administering this compound based on the published study on cerebral ischemia/reperfusion injury in rats [1].

  • 1. Dissolution: Begin by dissolving this compound (purity >99%) in a small volume of pharmaceutical-grade DMSO.
  • 2. Dilution: Dilute the DMSO stock solution with sterile normal saline to the desired final concentration. The example study used doses of 5, 10, and 20 mg/kg [1].
  • 3. Control Preparation: Prepare the vehicle control by mixing the same volume of DMSO with normal saline, ensuring the final DMSO concentration is identical to that in the treatment groups.
  • 4. Administration: Administer the solution via intraperitoneal (IP) injection.
  • 5. Timing: The study administered this compound 2 hours after the induction of cerebral ischemia and continued the injections once daily for three days [1].

Experimental Design & Workflow

The following diagrams outline the key decision points for vehicle selection and the in vivo experimental workflow to evaluate this compound's efficacy.

G Start Start: Vehicle Selection for this compound Soluble Is this compound readily soluble in aqueous solution? Start->Soluble DMSO_Saline Use DMSO + Saline Soluble->DMSO_Saline No Biocompat Assess Biocompatibility (e.g., pilot toxicity study) Soluble->Biocompat Yes DMSO_Saline->Biocompat AltVehicle Consider Alternative Vehicle Proceed Proceed to Main Study Biocompat->Proceed Pass Optimize Reformulate or Optimize Biocompat->Optimize Fail

Diagram 1: Vehicle Selection Decision Workflow

G Start In Vivo Efficacy Study Workflow Step1 1. Model Establishment (e.g., MCAO/R in SD rats) Start->Step1 Step2 2. Group Randomization (Sham, Model, Vehicle, Treatment) Step1->Step2 Step3 3. Vehicle & Dosing Prep (Dissolve in DMSO, dilute with saline) Step2->Step3 Step4 4. Compound Administration (e.g., IP injection post-ischemia) Step3->Step4 Step5 5. Outcome Assessment (Infarct volume, neuro score, biomarkers) Step4->Step5 Step6 6. Data Analysis (Compare treatment vs. vehicle control) Step5->Step6

Diagram 2: In Vivo Experiment Workflow

Key Considerations for Vehicle Selection

  • Dose-Dependent Effects: this compound has shown efficacy in different disease models at varying doses. For example, 20 mg/kg was effective in a cerebral ischemia model [1], while a dengue virus study used 1 mg/kg [2]. The optimal dose depends on your specific model and research objectives.
  • Bioavailability and Metabolism: this compound is metabolized by gut microbiota into active compounds [3]. The administration route influences which metabolites are formed and their systemic concentrations.
  • Critical Experimental Controls: Always include a vehicle control group and a positive control group if possible. The cerebral ischemia study used nimodipine as a positive control [1].
  • Blinding and Randomization: To minimize bias, use randomization when assigning animals to groups and blinding during outcome assessment [5].

References

geraniin light sensitivity handling procedures

Author: Smolecule Technical Support Team. Date: February 2026

Geraniin Stability: Key Challenges

The core stability issues identified for this compound are summarized in the table below.

Challenge Description Key Evidence from Search Results
Poor Photostability This compound is noted to have poor stability when exposed to light [1]. Specific wavelength sensitivity and detailed handling procedures are not provided.
Poor Thermostability This compound has poor stability at high temperatures [1]. The initial degradation temperature for a modified this compound oleate (GO3) was 117.9°C [1].
Chemical Instability Can be susceptible to isomerization under certain conditions, such as in high-temperature oil [1]. Information on susceptibility to hydrolysis or oxidation is not explicitly detailed in the results.

Proposed Mitigation Strategies

Based on the available research, here are some strategies that have been explored to improve this compound's stability:

  • Chemical Modification: A primary strategy found in the literature is esterification with fatty acids like oleic acid. This process creates "this compound oleates" (GO), which significantly enhance this compound's lipid solubility and thermal stability. Derivatives with a moderate degree of esterification showed the best balance of stability and maintained biological activity [1].
  • Formulation Strategies: One study focused on creating a This compound-phospholipid complex to enhance its bioavailability. While the primary goal was to improve absorption, such complexation can sometimes offer a protective effect, potentially shielding the compound from degradation [2].

Experimental Workflow for Stability Assessment

For researchers needing to establish their own handling procedures, the following workflow outlines a general approach for studying degradation kinetics, based on established pharmaceutical practices [3]. You can use this as a guide to design experiments for this compound.

Start Start: this compound Stability Study S1 Define Stress Conditions Start->S1 S2 Prepare Samples S1->S2 T1 Temperature (e.g., 70°C, 80°C, 90°C) S1->T1 P1 pH (e.g., Acidic, Neutral, Basic) S1->P1 L1 Light Exposure (Specific Wavelengths/Intensity) S1->L1 S3 Apply Stress S2->S3 S4 Analyze Samples Over Time S3->S4 S5 Determine Reaction Order S4->S5 A1 HPLC for Concentration S4->A1 A2 Identify Degradants (e.g., LC-MS) S4->A2 S6 Calculate Kinetic Parameters S5->S6 End Establish Storage Guidelines S6->End K1 Rate Constant (k) S6->K1 K2 Half-Life (t₁/₂) S6->K2 K3 Shelf-Life (t₉₀) S6->K3

Frequently Asked Questions

What are the known biological activities of this compound that make it a compound of interest? this compound has demonstrated a range of significant biological activities in studies, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to act against various cancer cell lines and inhibit Dengue virus attachment. Furthermore, it exhibits strong antioxidant and ferroptosis-inhibitory potential, which is valuable for cell protection [4] [5].

How can the stability of this compound be quantitatively measured? The most common method is to use High-Performance Liquid Chromatography (HPLC) to track the concentration of this compound over time under stress conditions. The degradation data is then fitted to kinetic models (zero-order, first-order, etc.) to determine the rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), which is used to predict shelf-life [3].

Conclusion and Key Recommendations

  • Assume Light Sensitivity: A prudent first step is to handle this compound under amber or red light and store standard solutions in dark, sealed containers, given the explicit mention of its poor photostability [1].
  • Focus on Temperature Control: Conduct experiments and storage at low temperatures (e.g., -20°C or 4°C) to minimize thermal degradation.
  • Conduct Preliminary Studies: Use the experimental workflow above to perform a forced degradation study specific to your lab's conditions (e.g., specific light sources, solvents).

References

geraniin column chromatography optimization

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow and table summarize a proven method for the large-scale purification of geraniin from rambutan (Nephelium lappaceum) rind using reverse-phase C18 column chromatography [1].

G A Prepare Crude Extract B Pack Column with C18 Stationary Phase A->B C Load Sample onto Column B->C D Run Gradient Elution C->D E Collect & Analyze Fractions D->E F Crystallize this compound E->F G Obtain High-Purity this compound F->G

Key Steps in Detail:

  • Preparation of Crude Extract:

    • Air-dry and powderize the rinds of Nephelium lappaceum (rambutan) [2].
    • Perform ethanolic extraction. From 1506 g of dried rind powder, you can expect a yield of approximately 362 g (24%) of crude ethanolic extract [1].
  • Column Packing and Sample Loading:

    • Use a glass column (e.g., 250 mm × 50 mm i.d.) with a fritted disc [1].
    • Pack the column with reverse-phase C18 silica (e.g., particle size 50 μm, pore size 60 Å) [1].
    • The protocol uses a dry-loading technique for the crude extract [1], which is advantageous for samples with poor solubility. This involves absorbing the sample onto a small amount of dry silica before adding it to the top of the prepared column [3].
  • Gradient Elution:

    • Use a water-acetonitrile mobile phase with trifluoroacetic acid (TFA) or formic acid as an additive [1].
    • Run a gradient from 5% to 100% acetonitrile [1]. The increasing polarity of the mobile phase gradually elutes compounds with different affinities for the stationary phase [4].
  • Fraction Collection and Crystallization:

    • Collect fractions and monitor them (e.g., by TLC or HPLC).
    • Combine fractions rich in this compound and concentrate them.
    • For further purity, store the concentrated this compound fractions at 4°C to allow crystallization, yielding this compound of approximately 98% purity [1].

Table: Key Parameters for this compound Purification [1]

Parameter Specification
Source Material Dried rind of Nephelium lappaceum (rambutan)
Stationary Phase Reverse-phase C18 silica
Particle Size 50 μm
Pore Size 60 Å
Column Dimension 250 mm x 50 mm i.d. (example)
Elution Gradient elution (5% to 100% Acetonitrile in Water)
Additive Trifluoroacetic Acid (TFA) or Formic Acid
Yield from Crude ~21% (74.78 g from 362.4 g crude extract)
Final Purity Up to 98% after crystallization

References

Geraniin Degradation: Products & Identification FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known degradation products of geraniin? this compound, a hydrolysable ellagitannin, breaks down into several smaller phenolic compounds under specific conditions. The identified degradation products are listed in the table below.

Table: Identified this compound Degradation Products [1] [2] [3]

Degradation Product Chemical Classification
Gallic Acid Phenolic acid
Corilagin Ellagitannin
Ellagic Acid Polyphenol
Hexahydroxydiphenic Acid (HHDP) Polyphenolic acid
Brevifolin Polyphenol
Brevifolin Carboxylic Acid Polyphenol
Galloyl-bis-HHDP-glucose Ellagitannin derivative

Q2: What experimental conditions lead to this compound degradation? Thermal energy is a primary factor in this compound degradation. The degradation is time- and temperature-dependent.

Table: this compound Degradation Under Thermal Stress [1]

Temperature Time Degradation Loss
60 °C 10 hours 17.13%
100 °C 2 hours 73.97%

Q3: What is the recommended methodology for identifying this compound degradation products? The most detailed protocol available uses UPLC-Q-Orbitrap-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry) [1]. This method effectively separates and identifies the complex mixture of degradation products based on their mass-to-charge ratio and high-resolution mass data.

Experimental Workflow for Degradation Product Identification:

The following diagram outlines the core experimental workflow for identifying this compound degradation products, from sample preparation to final analysis.

Start Start: Purified this compound Step1 1. Apply Thermal Stress (e.g., 100°C for 2 hours) Start->Step1 Step2 2. Analyze Degradation Mixture via UPLC-Q-Orbitrap-MS Step1->Step2 Step3 3. Separate and Detect Compounds (Chromatography & Mass Detection) Step2->Step3 Step4 4. Identify Products by Mass (Compare with known masses) Step3->Step4 End End: Product List Generated Step4->End

Q4: Are there stability best practices for handling this compound in experiments? Yes, to minimize unintended degradation:

  • Control Temperature: Avoid exposing this compound solutions to high temperatures, especially above 60°C for extended periods [1].
  • Optimize Drying Processes: If drying plant material containing this compound, use lower temperatures. Research on similar bioactive compounds suggests convective drying at 40-50°C is ideal for retaining volatile compounds and minimizing thermal degradation [4].
  • Consider Sample Preparation: The method used to pre-treat plant material (e.g., freeze-drying vs. convection drying) can significantly impact the stability of heat-sensitive compounds like this compound [5].

Q5: What is the biological significance of this compound and its degradation products? this compound itself has demonstrated promising bioactivity. For instance, it has been identified as a novel anti-HBV agent that can inhibit the formation and promote the decay of the hepatitis B virus's covalently closed circular DNA (cccDNA) [6]. It also induces apoptosis in human melanoma cells [7]. Some degradation products, like ellagic acid, are also known to possess bioactive properties, such as being anticarcinogenic [3].

Troubleshooting Guide

Problem: Inconsistent degradation product profiles.

  • Potential Cause 1: Poor temperature control during experimentation.
    • Solution: Ensure precise and consistent temperature control for your degradation experiments. Use calibrated equipment and allow sufficient time for samples to reach the target temperature.
  • Potential Cause 2: Varying initial purity of the this compound sample.
    • Solution: Use this compound of the highest possible purity (e.g., ≥95%) for degradation studies. Impurities can lead to secondary reactions and byproducts [1].

Problem: Difficulty separating and identifying specific compounds in the degradation mixture.

  • Potential Cause: Insufficient resolution of the analytical method.
    • Solution: The UPLC-Q-Orbitrap-MS method is highly recommended for its high resolution and accurate mass capabilities [1]. If using a different LC-MS system, you may need to optimize the chromatographic gradient and mobile phase to achieve better separation of the complex mixture.

References

geraniin compared to other ellagitannins bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Ellagitannins at a Glance

Ellagitannins are a class of hydrolyzable tannins characterized by their complex structures, which often feature Hexahydroxydiphenoyl (HHDP) groups [1]. They are widely distributed in medicinal and dietary plants and are known for their broad-spectrum bioactivities [1].

The table below summarizes the core characteristics of geraniin and other prominent ellagitannins.

Compound Name Core Structure / Class Key Natural Sources Primary Bioactivities (with Supporting Evidence)

| This compound | Dehydroellagitannin (monomeric); contains galloyl, HHDP, and dehydro-HHDP groups [2]. | Plants of the Phyllanthus genus (e.g., P. muellerianus), Geranium species [1] [3]. | - Anticancer: Induces apoptosis, modulates signaling pathways (e.g., Akt/mTOR) in cancer cells [4].

  • Anti-inflammatory: Inhibits M1 macrophage polarization, reduces NO and ROS production [2].
  • Antioxidant: Potent free radical scavenging activity [3].
  • Antiviral & Wound Healing [2]. | | Punicalagin | Ellagitannin (monomeric); one of the largest known plant polyphenol molecules [1] [5]. | Pomegranate (Punica granatum), various Terminalia species [1]. | - Antioxidant & Anti-inflammatory: Potent radical scavenging, reduces inflammatory markers [1].
  • Anticancer: Studied in models of colon and other cancers [1] [5].
  • Cardiovascular & Neuroprotective potential [1]. | | Sanguiin H-6 | Ellagitannin (dimeric) [5]. | Raspberries, blackberries (Rubus genus) [1]. | - Antioxidant: Contributes to the high antioxidant capacity of berries [1].
  • Health effects often linked to its metabolism to urolithins [1]. | | Oenothein B | Ellagitannin (dimeric) [1] [5]. | Epilobium species (e.g., willowherb) [1]. | - Anti-inflammatory: Traditional use for prostate and urinary inflammation [1].
  • Antimicrobial and immunomodulatory activities [1]. | | Corilagin | Gallotannin-ellagitannin hybrid (monomeric) [1]. | Terminalia chebula, Phyllanthus species, pomegranate [1]. | - Anti-inflammatory and Hepatoprotective [1].
  • Shows very low permeability in Caco-2 cell models [6]. | | Chebulagic & Chebulinic Acids | Ellagitannins with specific triterpenoid-coupled structures [1]. | Terminalia chebula (Haritaki) [1]. | - Digestive Health: Key components in the Ayurvedic "Triphala" formulation [1].
  • Antioxidant and Anti-inflammatory [1]. |

Key Experimental Data and Methodologies

Understanding the experimental evidence is crucial for evaluating the data. Here is a summary of key studies and their methodologies.

Compound / Metabolite Experimental Model Core Protocol / Treatment Key Quantitative Findings & Mechanism

| This compound vs. Urolithin A [2] | In vitro: Murine J774.1 macrophages. M1 Polarization Inducer: LPS (100 ng/mL). | - Cells pre-treated with compounds for 15 min before LPS stimulation.

  • Readouts after 24h: Nitrite (Griess assay), intracellular ROS (H2DCF-DA flow cytometry), cell viability (luminescence), protein analysis (Western blot). | - Urolithin A was a stronger inhibitor of M1 polarization than this compound.
  • Mechanism (Urolithin A): ↑ Autophagic flux, ↓ Akt/mTOR signaling, ↓ nuclear translocation of NF-κB p65, ↓ expression of iNOS and pro-inflammatory genes. | | This compound (General Anticancer) [4] | In vitro & In vivo: Various cancer models (2005-2023). | - Literature review of 52 studies from PubMed, Scopus, Web of Science, Google Scholar.
  • Assays for apoptosis, proliferation, and signaling pathway modulation. | - Pleiotropic Mechanism: Fosters apoptosis, exerts anti-inflammatory and anti-angiogenic effects.
  • Modulates multiple signaling pathways implicated in the hallmarks of cancer. | | Ellagitannins (Bioavailability) [6] [1] | In vitro: Caco-2 cell permeability model. In vivo & Clinical: Human metabolism. | - Caco-2 model used to simulate intestinal absorption.
  • Analysis of gut microbiota-mediated transformation into urolithins. | - Low Bioavailability: Native ellagitannins (e.g., punicalagin, corilagin) show very low permeability in Caco-2 models [6].
  • Metabolization: Gut microbiota biotransform ellagitannins into absorbable urolithins (A, B, C), which mediate many systemic effects [1] [2]. |

Experimental Workflow and Signaling Pathways

To help visualize the key experiments and mechanisms discussed, the following diagrams were generated using the Graphviz DOT language.

Macrophage Polarization Assay Workflow

This diagram outlines the core experimental workflow used to compare the anti-inflammatory effects of this compound and urolithin A [2].

G Seed Seed J774.1 macrophages (96-well & 6-well plates) PreTreat Pre-treatment (15 min) with this compound or Urolithin A Seed->PreTreat Stimulate M1 Polarization Stimulus LPS (100 ng/mL) PreTreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Analyze Analysis Incubate->Analyze NO Griess Assay (Extracellular NO/Nitrite) Analyze->NO ROS Flow Cytometry (Intracellular ROS, H2DCF-DA) Analyze->ROS Viability Luminescence Assay (Cell Viability) Analyze->Viability WB Western Blot (Protein Analysis) Analyze->WB

Anti-inflammatory Mechanism of Urolithin A

This diagram illustrates the enhanced anti-inflammatory mechanism of urolithin A, a key metabolite of this compound, identified in the macrophage study [2].

G UA Urolithin A SubGraph1        Inhibits Akt/mTOR Signaling     UA->SubGraph1 SubGraph2        Increases Autophagic Flux     UA->SubGraph2 SubGraph1->SubGraph2 SubGraph3        Suppresses NF-κB p65\nNuclear Translocation     SubGraph2->SubGraph3 Outcome Reduced Expression of Pro-inflammatory Genes (iNOS, IL-6, IL-1β) & Reduced NO/ROS Production SubGraph3->Outcome

Key Takeaways for Research and Development

  • Focus on Metabolites for Systemic Effects: The higher potency of urolithin A over this compound in suppressing macrophage polarization highlights a critical consideration [2]. For targeting systemic inflammation or cancers, drug development strategies could focus on urolithins themselves or on ensuring efficient microbial conversion of this compound in the gut.
  • Address the Bioavailability Barrier: The consistently reported low bioavailability of native ellagitannins is a major translational challenge [6] [1]. Research into formulation technologies (e.g., encapsulation, nanoparticles) and the development of semi-synthetic analogs with improved pharmacokinetic profiles is a promising and necessary direction [1].
  • Leverage the Pleiotropic Action: this compound's ability to modulate multiple cancer-associated signaling pathways simultaneously is a significant therapeutic advantage [4]. This polypharmacological profile can be leveraged for complex diseases like cancer, where hitting multiple targets is often more effective than single-target approaches.

References

Quantitative Comparison of Geraniin's Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on Geraniin's antioxidant and bioactivity compared to common standards, based on experimental findings.

Compound / Standard Assay Type Key Metric Reported Value Context & Comparison
This compound TNF-α Inhibition (In vitro) IC₅₀ 43 μM [1] Specific activity against a key inflammatory cytokine.
This compound Spinal Cord Injury (In vivo) Effective Dose 2.5 - 10 mg/kg [2] Dose-dependent improvement in locomotor recovery (BBB score) and reduction in oxidative stress in rats.
This compound Oleates (GO3) Lipophilicity logP 4.82 [3] Esterification significantly increased lipid solubility versus native this compound.
This compound Oleates (GO14) Lipophilicity logP 8.14 [3] Higher esterification degree further increased lipophilicity.
BHT (Standard) DPPH Radical Scavenging % Inhibition (at 200 μg/mL) ~84.5% [4] A common synthetic antioxidant used for benchmarking.
Geranium Oil DPPH Radical Scavenging % Inhibition (at 200 μg/mL) ~82.4% [4] Natural extract for comparison, showing strong activity.

Detailed Experimental Protocols

For researchers to replicate or evaluate these findings, here are the methodologies from key studies.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing a compound's ability to act as a free radical scavenger [5].

  • Principle: The stable, purple-colored DPPH radical (λmax ≈ 517 nm) is reduced to a yellow-colored diphenylpicrylhydrazine when it accepts an electron or hydrogen atom from an antioxidant. The degree of discoloration indicates the scavenging potency [6] [5].
  • Procedure:
    • Prepare a solution of DPPH in an appropriate solvent (e.g., methanol or ethanol).
    • Mix equal volumes of the DPPH solution with solutions of the test compound (e.g., this compound) at various concentrations.
    • Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).
    • Measure the absorbance of the resulting solution at 517 nm.
    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance with the antioxidant [4].
    • The results can be expressed as % inhibition at a specific concentration or as IC₅₀ (the concentration required to scavenge 50% of the radicals).
In Vivo Model of Spinal Cord Injury (SCI)

This model evaluates the therapeutic and antioxidant effects of this compound in a live organism [2].

  • Animal Model: Sprague-Dawley (SD) rats.
  • Induction of SCI: A conventional weight-drop method is used to induce a standardized contusion injury in the spinal cord [2].
  • Treatment Protocol:
    • Rats are randomly divided into groups: a sham-operated group (no injury), an SCI control group (injury + vehicle), and several SCI groups treated with this compound at different doses (e.g., 2.5, 5, and 10 mg/kg) [2].
    • This compound is administered intraperitoneally after the injury.
  • Outcome Measures:
    • Functional Recovery: Evaluated using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, which scores hindlimb movement from 0 (no movement) to 21 (normal gait) [2].
    • Oxidative Stress Markers: Levels of oxidative stress indicators in the spinal cord tissue are measured using commercial biochemical kits.
    • Molecular Analysis: Expression levels of genes and proteins related to apoptosis (e.g., Bcl-2, Bax, Caspases) and inflammation (e.g., COX-2) are analyzed via RT-PCR and other techniques [2].

Mechanisms of Action and Signaling Pathways

This compound's antioxidant capacity is closely linked to its anti-inflammatory and anti-apoptotic effects, as illustrated below.

G This compound's Antioxidant and Anti-inflammatory Mechanisms SpinalCordInjury Spinal Cord Injury OxidativeStress Oxidative Stress SpinalCordInjury->OxidativeStress Inflammation Inflammatory Response SpinalCordInjury->Inflammation Apoptosis Apoptotic Cell Death SpinalCordInjury->Apoptosis FunctionalRecovery Functional Recovery (Improved BBB Score) OxidativeStress->FunctionalRecovery Allows Inflammation->FunctionalRecovery Allows Apoptosis->FunctionalRecovery Allows This compound This compound Treatment AntioxidantEffect Antioxidant Effect This compound->AntioxidantEffect COX2_Inhibition Inhibition of COX-2 Expression This compound->COX2_Inhibition Apoptosis_Regulation Regulation of Apoptosis This compound->Apoptosis_Regulation AntioxidantEffect->OxidativeStress Reduces COX2_Inhibition->Inflammation Reduces Apoptosis_Regulation->Apoptosis Reduces

The diagram above shows that this compound exerts its neuroprotective effects in Spinal Cord Injury by targeting three interconnected detrimental processes [2]:

  • Antioxidant Effect: this compound directly reduces the level of oxidative stress in the injured tissue.
  • Anti-inflammatory Action: It inhibits the expression of the cyclooxygenase-2 (COX-2) enzyme, a key driver of inflammation [2].
  • Anti-apoptotic Regulation: this compound modulates the expression of pro- and anti-apoptotic proteins (increasing Bcl-2 and decreasing Bax), thereby reducing programmed cell death [2].

The collective mitigation of these pathways leads to the observed outcome: enhanced functional recovery after injury [2].

Key Insights for Researchers

  • Potent Dual Activity: this compound is not merely a direct antioxidant but also a potent anti-inflammatory agent with demonstrated efficacy in complex in vivo models, modulating specific targets like COX-2 [1] [2].
  • Bioavailability Challenge and Solution: While this compound itself has high water solubility (and thus low lipid solubility), its esterified derivatives (this compound Oleates) show a dramatic increase in lipophilicity (logP). This suggests tailored esterification is a viable strategy to enhance its application in lipid-based systems and improve its overall bioavailability [3].
  • Benchmarking: When comparing this compound's activity to standard compounds, ensure that experimental conditions (e.g., assay type, cell line, animal model) are identical, as values can vary significantly with methodology.

References

geraniin cytotoxicity profile versus therapeutic index

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity & Therapeutic Efficacy of Geraniin

The following tables consolidate quantitative data on this compound's cytotoxic effects on cancer cells, its therapeutic applications, and in vivo safety parameters.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cancer Type Cell Line Experimental Model Key Findings / Cytotoxicity Citation
Colorectal Cancer SW480, HT-29 In vitro Inhibited proliferation, induced apoptosis, suppressed migration/invasion; Mechanism: Inhibited PI3K/Akt pathway [1]. [1]
Nasopharyngeal Cancer C666-1 In vitro Inhibited cell growth, induced autophagy-mediated cell death; Mechanism: Suppressed PI3K/Akt/mTOR pathway [2]. [2]
Breast Cancer 4T1 In vivo (mouse model) Reduced primary tumor growth and liver metastasis [3]. [3]
Lung Cancer A549 In vitro Suppressed migration, invasion, and anoikis resistance; Mechanism: Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT) [4] [5]. [4] [5]
Ovarian Cancer Not Specified In vitro Suppressed growth; Mechanism: Inhibited NF-κB activation and downregulated Mcl-1 [5]. [5]

Table 2: Therapeutic Applications & Safety of this compound

Therapeutic Context Model / System Key Findings / Effect Citation
Antiviral Activity A549 cells (in vitro) Inhibited Dengue (DENV 1-4) & Zika (ZIKV) virus progeny production; IC₅₀: 22 µg/mL; CC₅₀: 420 µg/mL; Selectivity Index (SI): 19 [6]. [6]
Organ Protection Various (in vitro/vivo) Showed hepatoprotective, cardioprotective, and neuroprotective effects via anti-inflammatory & antioxidant mechanisms [4]. [4]
Acute Oral Toxicity In vivo (Rat) LD₅₀ cut-off >2000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) <2000 mg/kg [4]. [4]
In vivo Safety Zebrafish Model No acute toxicity, morbidity, mortality, or effects on locomotor activity observed [6]. [6]

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the tables.

  • Cytotoxicity Assay (MTT) [6] [2]: Cell viability was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound. After incubation, MTT reagent was added. The formed formazan crystals were dissolved, and absorbance was measured to determine the percentage of viable cells and calculate IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values.
  • Apoptosis Analysis (Flow Cytometry) [1]: Apoptosis was detected using flow cytometry with Annexin V-FITC/PI staining. Cells treated with this compound were harvested, stained, and analyzed to distinguish between early apoptotic, late apoptotic, and necrotic cell populations.
  • Western Blotting [1] [2]: Protein expression was analyzed by western blotting. Treated cells were lysed, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-PI3K, p-Akt, Bax, Bcl-2, caspase-3, LC3). Signal was detected using secondary antibodies and visualization systems.
  • In Vivo Anti-tumor Efficacy [3]: A syngeneic mouse breast cancer model was established by injecting 4T1 cells into the mammary pad of female BALB/c mice. Once tumors were visible, mice received daily oral gavage of this compound (0.5 mg) or a vehicle control. Tumor growth was monitored for 6-7 weeks, after which tissues were examined for metastasis and plasma was analyzed for protein biomarkers.
  • Antiviral Assay (Plaque/Focus Forming Assay) [6]: Human cells (A549 for ZIKV, Huh7.5 for DENV) were infected with viruses and cultured in the presence of this compound. The production of infectious viral particles in the culture supernatant was quantified by plaque-forming assay (ZIKV) or foci forming immunodetection assay (DENV), demonstrating a reduction in viral progeny.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its cytotoxic and therapeutic effects through multi-targeted actions on several cellular signaling pathways. The diagram below illustrates the key mechanisms supported by experimental evidence.

geraniin_mechanisms cluster_pathways Pathways Modulated by this compound cluster_effects Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Promotes EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Autophagy Autophagy This compound->Autophagy Promotes Oxidative_Stress Oxidative Stress Response This compound->Oxidative_Stress Modulates* NFkB NF-κB Pathway This compound->NFkB Inhibits AntiProliferation Inhibited Cell Proliferation PI3K_Akt->AntiProliferation ProApoptotic Promoted Apoptotic Cell Death Apoptosis->ProApoptotic AntiMetastasis Suppressed Migration & Invasion EMT->AntiMetastasis AutophagicDeath Autophagy- mediated Cell Death Autophagy->AutophagicDeath Cytoprotection Organ Protection (Normal Cells) Oxidative_Stress->Cytoprotection note *In cancer cells: May induce oxidative stress In normal cells: May upregulate Nrf2 for protection Oxidative_Stress->note AntiInflammation Anti-inflammatory Effects NFkB->AntiInflammation

Diagram Title: Key Signaling Pathways in this compound's Cytotoxic and Therapeutic Effects

This multi-targeted action underpins its selective toxicity, potentially disrupting cancer cell survival more effectively than normal cells [4] [5].

Conclusion for Research and Development

  • Efficacy: Demonstrates potent, mechanism-based cytotoxicity against a range of cancers and viruses.
  • Safety Profile: Shows a favorable preliminary safety window with high selectivity indices in antiviral studies and no acute toxicity in animal models.
  • Key Consideration for Drug Development: A major challenge is its complex pharmacokinetic profile, characterized by rapid distribution, slow elimination, and low oral bioavailability [4]. Future research should focus on innovative formulation strategies, such as nanotechnology-based delivery systems mentioned in the literature, to overcome these hurdles [5].

References

geraniin mechanism of action Nrf2 activation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Nrf2 Activation by Geraniin

The following diagram illustrates the multi-pathway mechanism by which this compound activates the Nrf2-mediated antioxidant response, integrating both upstream kinase signaling and direct interaction.

G cluster_upstream Upstream Kinase Activation cluster_keap1 Keap1-Nrf2 Complex (Cytoplasm) cluster_nrf2_action Nrf2 Action (Nucleus) This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT ERK1_2 ERK1/2 Pathway This compound->ERK1_2 Keap1 Keap1 This compound->Keap1 Possible Direct Interaction Ubiquitination Ubiquitination & Proteasomal Degradation This compound->Ubiquitination Inhibits Nrf2_cyto Nrf2 (Inactive) PI3K_AKT->Nrf2_cyto PI3K_AKT->Nrf2_cyto Stabilizes ERK1_2->Nrf2_cyto ERK1_2->Nrf2_cyto Stabilizes Keap1->Nrf2_cyto Binds & Targets Nrf2_cyto->Ubiquitination Nrf2_nuclear Nrf2 (Active) Nrf2_cyto->Nrf2_nuclear Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE TargetGenes Antioxidant Enzyme Genes (HO-1, NQO1, GCLM, etc.) ARE->TargetGenes OxidativeStress Oxidative Stress OxidativeStress->this compound

Key Experimental Models and Protocols

The robust evidence for this compound's activity comes from a variety of established experimental models.

  • In Vitro Cell Models:

    • HepG2 Cells (Human Hepatocarcinoma): Used to elucidate the PI3K/AKT and ERK1/2 dependent mechanism. A typical protocol involves pre-treating cells with this compound (e.g., for 24 hours) followed by exposure to an oxidant like hydrogen peroxide (H₂O₂). Outcomes are measured by Western blot for Nrf2, HO-1, NQO1; assays for intracellular ROS (using DCFH-DA), GSH levels, and apoptosis (Annexin V/PI with flow cytometry) [1].
    • RAW 264.7 Cells (Murine Macrophages): Used to study anti-inflammatory effects. Cells are often pre-treated with this compound and then stimulated with Lipopolysaccharide (LPS). Measurements include NO production (Griess reagent), pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β via ELISA), and protein expression of iNOS, COX-2, and NF-κB p65 [2].
  • In Vivo Animal Models:

    • Cerebral Ischemia/Reperfusion (I/R) Injury: Modeled in rats using Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R). This compound is administered intraperitoneally. Efficacy is evaluated by measuring infarct volume (TTC staining), neurological deficit scores, and biochemical analysis of oxidative stress markers (SOD, MDA, LDH) in brain tissue [3].
    • Acute Lung Injury (ALI): Induced in mice by intranasal administration of LPS. This compound is given via intra-peritoneal injection. Analysis includes examination of lung histopathology (H&E staining), measurement of inflammatory cells in bronchoalveolar lavage fluid (BALF), and cytokine levels [4].

Cross-Compound Comparison

The table below places this compound in context with curcumin, another prominent natural Nrf2 activator, highlighting differences in their primary documented mechanisms.

Compound Primary Documented Mechanism for Nrf2 Activation Key Signaling Pathways Involved Representative Experimental Evidence

| This compound | 1. Activates upstream kinases (PI3K/AKT, ERK1/2). 2. Potential direct inhibitor of Keap1-Nrf2 interaction [1] [5]. | PI3K/AKT, ERK1/2 [1] | Nrf2 nuclear translocation and antioxidant gene expression blocked by kinase inhibitors in HepG2 cells [1]. High docking score for Keap1 binding [5]. | | Curcumin | 1. Covalently modifies Keap1 cysteine residues via Michael addition. 2. Induces autophagy adapter p62. 3. Inhibits GSK-3β activity [6]. | Keap1-cysteine modification, p62, GSK-3β [6] | Shown to modify Keap1 conformation, leading to Nrf2 stabilization. The p62 accumulation competitively binds Keap1. Inhibition of GSK3β prevents Nrf2 degradation [6]. |

Interpretation of Research Findings

Based on the available data, here is a summary for research and development considerations:

  • This compound's Profile: this compound is a potent Nrf2 activator with a dual-track mechanism, acting through rapid kinase-mediated signaling and potentially through direct stabilization. Its efficacy in diverse disease models, from cerebral ischemia to acute lung injury, underscores its broad therapeutic potential [1] [3] [4].
  • Comparison Insight: While both this compound and curcumin converge on Nrf2 activation, their initiating mechanisms differ. This compound's action is prominently linked to classic growth factor/AHR signaling pathways (PI3K/AKT/ERK), whereas curcumin's is more directly tied to covalent modification of Keap1 and alternative regulatory nodes like GSK-3β [1] [6]. This implies that their effectiveness could vary depending on the cellular context and disease etiology.
  • Considerations for Research: A strength of this compound research is the compelling data from both in vitro and in vivo models. A potential limitation is that the direct Keap1-binding mechanism, while suggested by computational docking, requires further biochemical validation [5]. Future research could focus on its pharmacokinetics and efficacy in chronic disease models.

References

geraniin NF-κB inhibition compared to known inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of NF-κB Inhibition by Geraniin

This compound exerts its anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway and simultaneously activating the Nrf2 pathway.

The diagram below illustrates this dual mechanism of action.

G cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway LPS LPS/Inflammatory Stimulus IKK IKK Complex LPS->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive in Cytoplasm) IkB->NFkB_inactive Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Nrf2 Nrf2 HO1 HO-1 Antioxidant Enzyme Nrf2->HO1 Induces Expression HO1->Cytokines Suppresses Production This compound This compound Inhibit_NFkB Inhibits Phosphorylation & Nuclear Translocation This compound->Inhibit_NFkB Activate_Nrf2 Activates Nrf2 Pathway This compound->Activate_Nrf2 Inhibit_NFkB->IKK Suppresses Activate_Nrf2->Nrf2 Stabilizes/Up-regulates

This dual mechanism is supported by multiple experimental studies:

  • In Macrophages: this compound pre-treatment inhibited LPS-induced phosphorylation of IKK, IκBα, and the NF-κB p65 subunit, preventing NF-κB nuclear translocation and subsequent expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS) [1].
  • In Vivo Model: In a mouse model of LPS-induced acute lung injury (ALI), this compound administration attenuated lung injury and reduced inflammatory cell infiltration. This therapeutic effect was correlated with suppressed NF-κB activation and up-regulated expression of Nrf2 and its downstream target, HO-1 [2].
  • In Bone Marrow Stem Cells: this compound also protected bone marrow-derived mesenchymal stem cells (BMSCs) from TNF-α-induced impairments in osteogenesis by suppressing the NF-κB pathway [3].

Comparative Analysis with Other Natural Inhibitors

The table below summarizes how this compound's NF-κB inhibition compares with other well-studied natural compounds.

Inhibitor Chemical Class Reported Mechanisms of NF-κB Inhibition Key Experimental Models Comparative Notes
This compound Ellagitannin (Hydrolysable Tannin) Inhibits IKK/IκB phosphorylation; prevents NF-κB nuclear translocation; concurrently activates Nrf2 pathway [2] [1]. LPS-stimulated RAW 264.7 macrophages [1]; LPS-induced acute lung injury in mice [2]. Dual-action mechanism targeting inflammation (NF-κB) and oxidative stress (Nrf2).
Curcumin Diarylheptanoid Inhibits IKKβ activity; prevents IκBα phosphorylation; reduces NF-κB nuclear translocation [4]. LPS-stimulated RAW 264.7 macrophages; clinical isolates. Potency can be limited by low bioavailability [4].
EF24 (Curcumin Analog) Synthetic Monoketone Directly inhibits IKKβ activity; blocks IκBα phosphorylation and NF-κB nuclear translocation [4]. LPS-stimulated RAW 264.7 macrophages; cancer cell lines. Designed for higher potency than curcumin; IC50 ~35 μM for NF-κB DNA binding [4].
Quercetin Flavonol Modulates TLR4/NF-κB signaling; downregulates pro-inflammatory genes [5]. In vitro models of neurodegeneration, arthritis; animal models of metabolic syndrome. Broad anti-inflammatory activity; clinical application challenged by poor oral bioavailability [5].
Berberine Isoquinoline Alkaloid Exhibits anti-inflammatory activity via NF-κB pathway inhibition, among other signaling pathways (MAPK, PI3K/Akt) [6]. In vitro and in vivo models of vascular and metabolic diseases. Multi-target action; also limited by very low oral bioavailability [6].

A notable finding from comparative research is that different inhibitors can act through distinct molecular mechanisms, even when targeting the same pathway. For instance, the anti-inflammatory activity of curcumin and its analog DMC is suggested to depend on their oxidation to reactive metabolites, whereas the analog BDMC (Bisdemethoxycurcumin) inhibits NF-κB without requiring oxidation [7].

Key Experimental Data and Protocols

For researchers aiming to validate or compare NF-κB inhibition, here are summaries of key experimental methodologies from the literature.

In Vitro Protocol: LPS-Stimulated Macrophages

This is a standard model for assessing anti-inflammatory activity.

  • 1. Cell Line: RAW 264.7 murine macrophages.
  • 2. Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 2.5 - 40 µM) for 1-2 hours [1].
  • 3. Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
  • 4. Endpoint Analysis (4-24 hours post-stimulation):
    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits [2].
    • Protein Analysis: Western blotting is used to detect protein levels of:
      • Phosphorylated and total IκBα, IKK, and NF-κB p65 in cytoplasmic and nuclear fractions [2] [1].
      • Inducible nitric oxide synthase (iNOS).
    • NO Production: Nitric oxide (NO) levels, an inflammatory mediator, are measured in the culture supernatant using the Griess assay [1].
In Vivo Protocol: LPS-Induced Acute Lung Injury (ALI)

This model tests the efficacy of compounds in a whole-organism, complex inflammatory setting.

  • 1. Animals: BALB/c mice (6-8 weeks old).
  • 2. Disease Induction: ALI is induced by intranasal administration of LPS (e.g., 50 µl) [2].
  • 3. Treatment: this compound (e.g., 10, 20, 40 mg/kg) is administered via intraperitoneal injection 1 hour after LPS challenge [2].
  • 4. Endpoint Analysis (e.g., 12 hours post-LPS):
    • Histopathology: Lung tissues are sectioned, stained with Hematoxylin and Eosin (H&E), and scored for injury (alveolar wall thickness, congestion, inflammation) [2].
    • Bronchoalveolar Lavage Fluid (BALF): Inflammatory cells (neutrophils, macrophages) are counted, and cytokine levels (TNF-α, IL-6, IL-1β) are measured by ELISA [2].
    • Myeloperoxidase (MPO) Activity: Measured in lung tissue as a marker of neutrophil infiltration [2].
    • Western Blotting: Analysis of lung tissue homogenates for NF-κB pathway proteins (p-IκBα, p-p65) and Nrf2 pathway proteins (Nrf2, HO-1) [2].

Conclusion for Research and Development

  • Dual Mechanism: Simultaneously targeting the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway [2] [1].
  • Demonstrated Efficacy: Shown to be effective in both cellular models and an in vivo model of acute inflammation [2] [1].
  • Favorable Profile: While pharmacokinetic studies for this compound were not highlighted in the search results, its multi-target action may offer a robust therapeutic effect.

For drug development professionals, this compound represents a promising lead compound or a novel scaffold for the development of multi-target anti-inflammatory agents. Further research should focus on its detailed pharmacokinetics, potential for structural optimization, and efficacy in chronic disease models.

References

×

XLogP3

-0.6

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

14

Exact Mass

952.08179561 g/mol

Monoisotopic Mass

952.08179561 g/mol

Heavy Atom Count

68

Appearance

Yellow powder

Wikipedia

Geraniin

Dates

Last modified: 08-15-2023

Explore Compound Types